5,7-dibromo-3-iodo-1H-indazole
Description
The exact mass of the compound this compound is 401.76872 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dibromo-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYLUJLIQSNNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306189 | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131632-64-8 | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dibromo-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-dibromo-3-iodo-1H-indazole CAS 1131632-64-8 properties
An In-depth Technical Guide to 5,7-dibromo-3-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery
Abstract: this compound (CAS 1131632-64-8) is a heavily halogenated heterocyclic compound of significant interest in medicinal chemistry. As a member of the indazole family, it serves as a versatile and strategically functionalized building block, primarily in the synthesis of kinase inhibitors for oncological applications. The distinct reactivity of its three halogen atoms—an iodine at the C3 position and bromines at the C5 and C7 positions—provides orthogonal handles for sequential, site-selective cross-coupling reactions. This guide provides an in-depth review of its properties, a proposed synthetic pathway, analytical validation techniques, its critical role in the synthesis of complex bioactive molecules, and essential safety protocols for laboratory handling.
Physicochemical and Structural Properties
The core structure of this compound is built upon the indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring. The strategic placement of three halogen atoms dramatically influences its chemical reactivity and potential for creating diverse molecular libraries. While experimentally determined data is scarce, its fundamental properties can be calculated and are summarized below.
| Property | Value |
| CAS Number | 1131632-64-8 |
| Molecular Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | 429.83 g/mol |
| Appearance | Predicted to be a light yellow to brown solid |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and sparingly soluble in other organic solvents. |
| TPSA (Topological Polar Surface Area) | 28.68 Ų (Calculated for a similar analog)[1] |
| LogP | >3.0 (Predicted based on analogs)[1] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not widely published, but a reliable route can be designed based on established methodologies for the halogenation of indazole scaffolds. The most logical precursor would be 5,7-dibromo-1H-indazole, which would then undergo selective iodination at the C3 position.
Proposed Synthetic Protocol
The key transformation is the electrophilic iodination of the electron-rich C3 position of the indazole ring. This reaction is typically performed using elemental iodine in the presence of a strong base.
Reaction: 5,7-dibromo-1H-indazole → this compound
Detailed Steps:
-
Dissolution: Dissolve the starting material, 5,7-dibromo-1H-indazole (1.0 equiv.), in N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2.0-2.5 equiv.) to the solution and stir until it dissolves. The formation of the indazolide anion is critical as it activates the ring towards electrophilic attack.
-
Iodination: Slowly add a solution of elemental iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours.[2] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[2] The product often precipitates as a solid.
-
Isolation & Purification: Collect the crude solid by filtration, wash with water, and dry under vacuum. Further purification is achieved via column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The absence of a signal for the C3 proton confirms successful iodination.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The signal for C3 will be shifted significantly downfield due to the attachment of the iodine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one iodine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A high-purity sample (>95%) should exhibit a single major peak.
Caption: A standard workflow for the analytical validation of the final product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate scaffold. The indazole core is a known "privileged structure" found in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors like Axitinib and Pazopanib.[3][4] This compound's three distinct halogenation points allow for controlled, sequential chemical modifications.
Key Reactive Sites:
-
C3-Iodo Group: The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at this position.
-
C5/C7-Bromo Groups: The C-Br bonds are less reactive than the C-I bond, enabling selective coupling at the C3 position first. Subsequently, the bromine atoms can be targeted for further functionalization, often under different reaction conditions.
-
N1-Hydrido Group: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated, providing another point for diversification to modulate solubility, cell permeability, and target engagement.
This differential reactivity is the cornerstone of its utility, enabling the construction of large, diverse chemical libraries from a single, advanced intermediate.
Caption: Role as a versatile scaffold in building complex bioactive molecules.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related halogenated indazoles provides a strong basis for safe handling protocols.[1][5][6]
-
Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. For long-term stability, storage at 2-8°C is recommended.[1]
Conclusion
This compound is a high-value building block for researchers in drug discovery. Its densely functionalized and differentially reactive nature makes it an ideal starting point for the synthesis of complex molecular architectures. By enabling sequential, site-selective modifications, it facilitates the efficient exploration of chemical space around the privileged indazole core, accelerating the development of novel therapeutics, particularly in the field of oncology. Adherence to rigorous synthetic, analytical, and safety protocols is essential for its effective and safe utilization in the laboratory.
References
- Smolecule. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- PubChem. (n.d.). 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole.
- ChemScene. (n.d.). 5-Bromo-3-iodo-7-methyl-1h-indazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.
- BLDpharm. (n.d.). 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole.
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An In-Depth Technical Guide to the Chemical Structure and Utility of 5,7-dibromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, offering unique hydrogen bonding capabilities and metabolic properties.[2] The strategic placement of halogen atoms on the indazole ring system dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive technical overview of a specific polyhalogenated indazole, 5,7-dibromo-3-iodo-1H-indazole, a versatile building block with significant potential in the synthesis of novel therapeutic agents.
Indazole derivatives have found broad applications in the development of treatments for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3] The introduction of bromine and iodine atoms at the 5, 7, and 3 positions, as in the title compound, offers multiple reactive handles for further chemical modifications, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a polyhalogenated aromatic heterocyclic compound. The precise arrangement of two bromine atoms and one iodine atom on the bicyclic indazole framework imparts distinct electronic and steric properties that can be exploited in organic synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂IN₂ | ChemScene |
| Molecular Weight | 401.82 g/mol | ChemScene |
| CAS Number | 1131632-64-8 | J&K Scientific |
| IUPAC Name | This compound | J&K Scientific |
| SMILES | C1=C(C=C(C2=C1C=NN2)Br)Br | J&K Scientific |
| InChI Key | SBDPXXDRYPLLKE-UHFFFAOYSA-N | J&K Scientific |
Proposed Synthesis Protocol
Step 1: Synthesis of 5,7-dibromo-1H-indazole (Intermediate)
The synthesis of the dibrominated intermediate can be achieved through the bromination of 1H-indazole.
Reaction:
Caption: Synthetic route for 5,7-dibromo-1H-indazole.
Methodology:
-
To a solution of 1H-indazole in glacial acetic acid, slowly add a solution of bromine in acetic acid at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Iodination of 5,7-dibromo-1H-indazole
The final product, this compound, can be synthesized by the regioselective iodination of the dibrominated intermediate at the C3 position. This reaction is typically carried out in the presence of a base.[5]
Reaction:
Caption: Synthesis of this compound.
Methodology:
-
Dissolve 5,7-dibromo-1H-indazole in N,N-dimethylformamide (DMF).
-
To this solution, add potassium hydroxide (KOH) and stir until it dissolves.
-
Slowly add a solution of iodine (I₂) in DMF to the reaction mixture at room temperature.
-
Stir the reaction for several hours and monitor its completion by TLC.
-
Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization and Analytical Data
Due to the novelty of this specific compound, a full experimental dataset is not publicly available. However, based on the analysis of similar halogenated indazoles, the following characterization data can be anticipated:
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions of the indazole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the indazole core. The carbons attached to the halogens (C3, C5, and C7) will be significantly influenced by their electronegativity. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one iodine atom. The molecular ion peak (M+) should be observed at m/z 401.82, along with other isotopic peaks. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
Applications in Drug Discovery and Organic Synthesis
The strategic placement of three distinct halogen atoms on the indazole scaffold makes this compound a highly valuable and versatile building block in drug discovery and organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions.
Role as a Versatile Synthetic Intermediate
The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for the selective functionalization at the C3 position, followed by subsequent modifications at the C5 and C7 positions. This stepwise approach enables the synthesis of a wide array of complex, tri-substituted indazole derivatives.
Caption: Sequential functionalization of this compound.
Potential as a Kinase Inhibitor Scaffold
The indazole core is a well-established scaffold for the design of kinase inhibitors.[4] The substituents at the C3, C5, and C7 positions play crucial roles in modulating the potency and selectivity of these inhibitors by interacting with different regions of the kinase active site. The ability to introduce diverse functionalities at these positions using this compound as a starting material makes it an attractive platform for the development of novel kinase inhibitors for cancer therapy and other diseases.[6] For instance, the indazole nitrogen atoms can form key hydrogen bond interactions with the hinge region of the kinase, while the substituents can occupy the hydrophobic pockets and solvent-exposed regions.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a strategically designed and highly versatile chemical entity for researchers in drug discovery and organic synthesis. Its polyhalogenated nature provides a platform for sequential and selective functionalization, enabling the creation of diverse libraries of novel indazole derivatives. The established importance of the indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for the synthesis of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - American Chemical Society. Available at: [Link]
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
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5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole - PubChem. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
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Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]
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A Technical Guide to 5,7-dibromo-3-iodo-1H-indazole: A Halogenated Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 5,7-dibromo-3-iodo-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering core molecular information, a plausible synthetic pathway, and insights into its scientific relevance and handling.
Core Molecular Characteristics
This compound is a polysubstituted indazole, a class of aromatic heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] The strategic placement of two bromine atoms and one iodine atom on the indazole core imparts unique physicochemical properties that are highly valuable for developing novel therapeutics. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
The fundamental molecular details of this compound are summarized in the table below. These values have been calculated based on the elemental composition of the molecule, as direct experimental data is not widely available in public literature.
| Property | Value |
| Chemical Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | 401.83 g/mol |
| Exact Mass | 401.7707 Da |
The structural arrangement of the atoms in this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Scientific Context and Therapeutic Potential
Indazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] The indazole scaffold is a key component in several FDA-approved drugs, highlighting its clinical importance.[2][5]
The introduction of multiple halogen atoms, as in this compound, can enhance the therapeutic potential of the parent scaffold. For instance, halogenation can:
-
Modulate Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Improve Metabolic Stability: By blocking sites of metabolic oxidation.
-
Enhance Binding Affinity: Through the formation of halogen bonds with target proteins.
Given these properties, this compound represents a promising starting point for the synthesis of novel drug candidates. Its utility as a chemical probe for exploring biological pathways is also noteworthy.[3]
Conceptual Synthetic Workflow
A potential synthetic workflow could involve the following key steps:
Sources
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Halogenated Indazole Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of halogen atoms onto this scaffold represents a powerful tactic for modulating a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth technical overview of halogenated indazole building blocks for researchers and drug development professionals. We will explore the causality behind synthetic choices, detail robust experimental protocols, and examine the impact of these building blocks through real-world case studies of successful drug candidates.
The Strategic Advantage of Halogenation on the Privileged Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in drug design, present in drugs like the anti-cancer agents Niraparib and Pazopanib.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for creating potent and selective therapeutics. Halogenation is a key strategy in medicinal chemistry used to enhance the potency of drug candidates.[3]
The introduction of halogens (F, Cl, Br, I) onto the indazole ring offers several distinct advantages:
-
Modulation of Physicochemical Properties: Halogens can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and conformation. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
-
Metabolic Blocking: Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[5]
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, hydroxyl groups) in a protein's binding pocket.[6][7] This "halogen bond" can significantly enhance binding affinity and selectivity.[5][8] The strength of this interaction can be tuned by modifying the electronic environment of the halogen.[7]
Synthetic Strategies for Halogenated Indazoles: A Chemist's Guide
The regioselective installation of a halogen atom on the indazole core is a critical step that dictates the subsequent synthetic utility of the building block. The choice of strategy depends on the desired position of the halogen, the nature of the substituents already present on the ring, and the required scale of the synthesis.
Positional Numbering of the Indazole Core
Caption: Numbering scheme for the indazole ring system.
Direct Electrophilic Halogenation
Direct C-H halogenation is often the most atom-economical approach. The regioselectivity is governed by the electronic properties of the indazole ring, which is generally electron-rich.
-
Mechanism: This reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[9] The indazole ring acts as a nucleophile, attacking an electrophilic halogen source.
-
Common Reagents:
-
Bromination: N-Bromosuccinimide (NBS) is a widely used, mild, and effective reagent for regioselective bromination, often at the C3 position.[10] Molecular bromine (Br₂) can also be employed, sometimes in the presence of a mild base or acid.[10]
-
Iodination: Molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) is commonly used for iodination at the C3-position.
-
Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice for chlorination.[1][11]
-
Protocol: Metal-Free C3-Bromination of 2-Phenyl-2H-indazole [10]
-
To a solution of 2-phenyl-2H-indazole (1.0 equiv.) in ethanol (EtOH), add N-Bromosuccinimide (NBS) (1.0 equiv.).
-
Causality: Ethanol is an environmentally friendly and effective solvent for this transformation.[10] NBS is chosen for its ease of handling and high selectivity compared to liquid bromine.
-
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Causality: Moderate heating increases the reaction rate without promoting side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 3-bromo-2-phenyl-2H-indazole.
-
Self-Validation: The high regioselectivity of this reaction often yields a product of sufficient purity for subsequent steps without the need for column chromatography.
-
Synthesis from Halogenated Precursors
Building the indazole ring from already halogenated starting materials offers an alternative and sometimes more controllable route to specific isomers that are inaccessible through direct halogenation. A common strategy involves the reaction of a halogenated arylhydrazine with a suitable carbonyl compound, followed by cyclization.[12]
Caption: General workflow for synthesis from halogenated precursors.
Modern C-H Activation Methodologies
Recent advances in catalysis have enabled the direct, regioselective halogenation of indazoles via transition-metal-catalyzed C-H activation. These methods offer access to previously difficult-to-synthesize isomers and often proceed under milder conditions. Palladium-catalyzed reactions, for instance, have shown great versatility in this area.[13]
The Reactivity Landscape: Leveraging Halogenated Indazoles in Synthesis
Halogenated indazoles are not merely final products; they are versatile intermediates, particularly for carbon-carbon and carbon-heteroatom bond formation. Their utility stems primarily from their participation in transition-metal-catalyzed cross-coupling reactions.[1][11]
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom serves as an excellent handle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Reactivity Trend: The reactivity of the C-X bond in these reactions generally follows the trend: I > Br > Cl . This is due to the bond dissociation energies (C-I < C-Br < C-Cl).
-
Experimental Choice: An iodo-indazole is often chosen for difficult couplings that require high reactivity, while a bromo- or chloro-indazole might be preferred for cost-effectiveness in large-scale synthesis or when sequential couplings at different positions are desired.
-
Table 1: Comparison of Halogen Reactivity in Cross-Coupling
| Halogen | Relative Reactivity | Typical Catalyst Loading | Common Applications |
| Iodine (I) | High | Low (e.g., 1-5 mol%) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |
| Bromine (Br) | Medium | Moderate (e.g., 2-10 mol%) | Suzuki, Buchwald-Hartwig |
| Chlorine (Cl) | Low | High (requires specialized ligands) | Suzuki, Buchwald-Hartwig (challenging) |
Protocol: Suzuki Coupling of a Bromo-Indazole
-
In a reaction vessel, combine the bromo-indazole (1.0 equiv.), boronic acid partner (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Causality: The excess boronic acid drives the reaction to completion. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step.
-
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, and definitively by mass spectrometry and NMR analysis.
-
Case Studies in Drug Discovery
The strategic application of halogenated indazole building blocks is best illustrated through their incorporation into successful drug molecules.
Case Study 1: Axitinib (Inlyta®)
-
Target and Indication: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[14][15][16]
-
Structure and Role of the Indazole: Axitinib features a core 1H-indazole scaffold. While the marketed drug itself does not contain a halogen on the indazole, a key intermediate in its synthesis is 3-iodo-6-nitro-1H-indazole .[17]
-
Synthetic Significance: The iodine at the C3 position is crucial for introducing the vinyl sulfide side chain via a palladium-catalyzed coupling reaction. This demonstrates the power of using a halogen as a synthetic handle to build molecular complexity. The synthesis of Axitinib relies on the reactivity of this halogenated indazole intermediate to construct the final drug molecule.[18]
Case Study 2: Niraparib (Zejula®)
-
Target and Indication: Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[19][20]
-
Structure and Role of the Indazole: Niraparib is a 2H-indazole-7-carboxamide derivative.[19] The indazole core acts as a key pharmacophore, with the amide group forming crucial interactions with the PARP enzyme's active site.[21]
-
Structure-Activity Relationship (SAR): The development of Niraparib involved extensive SAR studies around the indazole scaffold.[22] While the final molecule is not halogenated on the indazole, related compounds explored during its development highlight how halogenation can be used to probe the binding pocket and optimize ligand-protein interactions.[22] The cytotoxic activity of Niraparib in BRCA-defective cells is achieved by inducing cell cycle arrest, followed by apoptosis and mitotic catastrophe.[22]
Case Study 3: Delamanid (Deltyba®)
-
Target and Indication: Delamanid is an anti-tuberculosis agent used to treat multidrug-resistant tuberculosis (MDR-TB).[23]
-
Mechanism of Action: It is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[24][25][26] This inhibition is mediated by a reactive metabolite.[25]
-
Structure and Role of the Halogen: While Delamanid's core is a nitro-dihydro-imidazooxazole, not an indazole, its mechanism is a prime example of how halogenated and nitro-aromatic scaffolds are used in antimicrobial drug design to create reactive species that disrupt essential bacterial processes.[23]
Future Outlook
The utility of halogenated indazole building blocks in drug discovery continues to expand. Emerging trends include:
-
Photoredox Catalysis: Light-mediated reactions are providing new, milder pathways for the C-H halogenation of indazoles.
-
Enzymatic Halogenation: The use of halogenase enzymes offers the potential for unparalleled regioselectivity and stereoselectivity under environmentally benign conditions.[3]
-
Fragment-Based Drug Design (FBDD): Small, halogenated indazole fragments are being used as starting points to build highly potent and selective inhibitors by growing the fragment into the target's binding site, often leveraging halogen bonding interactions.
The strategic synthesis and application of halogenated indazoles remain a cornerstone of modern medicinal chemistry, providing a robust platform for the discovery of next-generation therapeutics.
References
Sources
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib - Wikipedia [en.wikipedia.org]
- 16. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 18. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 19. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 25. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Delamanid - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility & Handling of 5,7-Dibromo-3-iodo-1H-indazole in DMSO
Executive Summary
This technical guide addresses the solubility, preparation, and stability of 5,7-dibromo-3-iodo-1H-indazole (CAS: 1131632-64-8) in dimethyl sulfoxide (DMSO). Designed for medicinal chemists and assay scientists, this document synthesizes structural analysis with empirical solubility trends of poly-halogenated indazoles. While specific experimental solubility limits for this exact analog are not publicly indexed in major physicochemical databases, its structural properties allow for high-confidence solubility estimation and the establishment of robust handling protocols.
Key Takeaway: this compound is a highly lipophilic, hydrophobic scaffold. It exhibits good solubility in DMSO (>10 mM) due to the solvent’s ability to disrupt intermolecular hydrogen bonding, but it is prone to precipitation upon aqueous dilution and degradation via photolysis (C-I bond cleavage).
Physicochemical Profile & Solubility Mechanism[1]
Understanding the molecular drivers of solubility is essential for troubleshooting precipitation events.
Structural Analysis
The compound features an indazole core substituted with three heavy halogens (two bromines, one iodine).[1]
-
Lipophilicity (LogP): Estimated > 3.8. The addition of halogens significantly increases the partition coefficient compared to the parent indazole.
-
Hydrogen Bonding:
-
Donor (HBD): 1 (N-H at position 1).
-
Acceptor (HBA): 2 (N at position 2).
-
-
Molecular Weight: ~401.8 g/mol .
Mechanism of Dissolution in DMSO
In the solid state, indazoles often form tight intermolecular hydrogen bond networks (N-H···N). DMSO is a powerful hydrogen bond acceptor (dipolar aprotic solvent) that effectively competes for the N-H proton, breaking the crystal lattice and solvating the molecule.
| Parameter | Value / Characteristic | Impact on DMSO Solubility |
| Core Structure | 1H-Indazole | High. DMSO disrupts N-H dimer interactions. |
| Substituents | 3-I, 5-Br, 7-Br | Moderate reduction. Increases MW and lattice energy, but high lipophilicity favors organic solvation over aqueous. |
| pKa (N-H) | ~12–13 (Estimated) | The N-H proton is acidic. DMSO is stable, but basic impurities can cause deprotonation. |
Solubility Data & Preparation Protocol
Estimated Solubility Ranges
Based on structural analogs (e.g., 6-bromo-3-iodo-1H-indazole) and general fragment screening standards.
| Solvent | Concentration | Status | Notes |
| Pure DMSO | 10 mM (~4 mg/mL) | Soluble | Standard screening concentration. Readily achievable. |
| Pure DMSO | 50 mM (~20 mg/mL) | Likely Soluble | May require sonication or gentle warming (37°C). |
| DMSO/Water (9:1) | < 1 mM | Risk of Precip. | High hydrophobicity leads to rapid "crashing out" upon water addition. |
| Ethanol | Moderate | Variable | Less effective than DMSO; solubility decreases significantly with halogen loading. |
Stock Solution Preparation Workflow
This protocol ensures complete dissolution and minimizes degradation risks.
Caption: Standard workflow for preparing high-integrity stock solutions of halogenated indazoles.
Step-by-Step Protocol:
-
Weighing: Weigh the target mass into an amber glass vial . ( Reason: 3-iodo derivatives are light-sensitive.)
-
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve the desired concentration (typically 10 mM).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Caution: Do not allow the bath temperature to exceed 40°C to prevent thermal degradation.
-
-
Verification: Invert the vial and inspect under a strong light source. The solution must be completely clear.
-
Aliquot: Split into single-use aliquots to avoid freeze-thaw cycles.
Stability & Handling (Critical)
Photostability (The Iodine Factor)
The C-I bond at position 3 is the "weak link." Exposure to UV or strong ambient light can cause homolytic cleavage, liberating iodine radicals and leading to sample degradation (often observed as a darkening of the solution from yellow to brown/orange).
-
Requirement: All handling must be done in low-light conditions or using amber glassware.
Hygroscopicity of DMSO
DMSO is hygroscopic. Absorbed atmospheric water can shift the solvent polarity enough to precipitate this highly hydrophobic compound.
-
Mitigation: Store DMSO stocks over molecular sieves or in a desiccator. Purge headspace with Nitrogen or Argon before closing vials.
Freeze-Thaw Stability
While the compound is chemically stable frozen, repeated freeze-thaw cycles introduce condensation (water) into the DMSO.
-
Limit: Maximum 3 freeze-thaw cycles.
Troubleshooting Precipitation
If the compound precipitates upon dilution into assay media (buffer), follow this decision logic.
Caption: Decision tree for mitigating solubility issues during assay transfer.
Technique: Intermediate Dilution Step Directly spiking a 10 mM DMSO stock into aqueous buffer (1:1000 dilution) often causes "shock precipitation."
-
Better Approach: Dilute 10 mM stock -> 1 mM in 100% DMSO -> Dilute to assay concentration. This ensures pipetting accuracy and reduces local concentration spikes.
References
-
PubChem. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole (Analog Data).[2] National Library of Medicine. Available at: [Link]
-
Cheng, X. et al. Studies on Repository Compound Stability in DMSO under Various Conditions.[3] Journal of Biomolecular Screening, 2003.[4] Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]
-
Li, H. et al. Synthesis and biological evaluation of indazole derivatives. RSC Advances, 2021.[1] (Describes synthesis/purification of 3-iodo-6-bromo analogs in DMSO/DMF). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole | C8H3BrF3IN2 | CID 142420381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Buyer’s Guide: 5,7-Dibromo-3-iodo-1H-indazole (Research Grade)
Executive Summary
5,7-Dibromo-3-iodo-1H-indazole is a high-value heterocyclic scaffold designed for advanced medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, PLK, and Aurora kinase pathways).[1] Its utility lies in its tri-orthogonal reactivity profile : the C-3 iodine atom offers high lability for initial cross-coupling, while the C-5 and C-7 bromine atoms provide secondary and tertiary sites for diversification under more forcing conditions.
This guide serves researchers and procurement specialists by defining the technical specifications, quality metrics, and handling protocols required to ensure "Research Grade" integrity.
Part 1: Chemical Identity & Technical Specifications[1]
Before procuring this compound, verify the following physicochemical constants. Research Grade material must meet strict purity thresholds to avoid catalyst poisoning in subsequent sensitive palladium-catalyzed reactions.
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | ~401.8 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM/Chloroform |
| Purity (HPLC) | ≥ 97.0% (Standard Research Grade) |
| Identity (NMR) | ¹H-NMR must show two aromatic doublets (C4-H, C6-H) and one broad NH singlet.[2] |
| Impurity Profile | Must be free of 5,7-dibromoindazole (starting material) and regioisomeric N-alkylated byproducts. |
Structural Analysis
The compound features a fused benzene and pyrazole ring.[3] The halogenation pattern is critical:
-
C-3 (Iodo): Electron-deficient, highly reactive toward oxidative addition by Pd(0).
-
C-5 (Bromo): Para to the hydrazine nitrogen; moderately reactive.
-
C-7 (Bromo): Sterically congested near the NH; least reactive, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) for functionalization.
Part 2: Strategic Utility & Reactivity Profile
The primary value of this compound is its ability to undergo sequential, site-selective cross-coupling . This allows for the rapid generation of SAR (Structure-Activity Relationship) libraries around the indazole core.
Mechanism of Selective Functionalization
-
First Tier (C-3): The C-I bond is weaker and longer than the C-Br bond. Under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C), the C-3 position couples exclusively.
-
Second Tier (C-5): Following C-3 functionalization, the C-5 bromide can be targeted using more active catalysts (e.g., Pd(dppf)Cl₂, 90°C).
-
Third Tier (C-7): The C-7 position is sterically hindered. Functionalization here often requires high temperatures or copper catalysis (Ullmann-type).
Visualization: Orthogonal Reactivity Workflow
Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.
Part 3: Quality Assurance & Characterization Protocols
When buying "Research Grade," you are paying for the assurance that the material will not fail in complex downstream steps.
Purity Verification (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient ACN/Water + 0.1% TFA.
-
Detection: UV at 254 nm and 220 nm.
-
Acceptance Criteria: Single major peak >97% area integration. Significant impurities (>1%) at relative retention times (RRT) of 0.8-0.9 usually indicate de-iodinated species (5,7-dibromoindazole).
Identity Verification (¹H-NMR)
A valid NMR spectrum in DMSO-d₆ must display:
-
δ ~13.5-14.0 ppm: Broad singlet (NH). Note: If this is missing, the material may be N-protected or degraded.
-
δ ~7.8-8.2 ppm: Two distinct doublets (J ~1.5-2.0 Hz) representing the meta-coupling between H-4 and H-6 protons.
Trace Metal Analysis
For drug development, demand a Certificate of Analysis (CoA) reporting Palladium (Pd) content.
-
Limit: < 20 ppm. High residual Pd from the synthesis (likely iodination of the bromo-precursor) can cause "false positives" in biological assays or interfere with subsequent metal-catalyzed reactions.
Part 4: Experimental Protocol (Usage Case)
Protocol: Selective Suzuki Coupling at C-3 Objective: To install an aryl group at C-3 without disturbing the C-5/C-7 bromines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
DME/Ethanol (4:1 v/v)
Procedure:
-
Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and dehalogenation.
-
Addition: Add indazole, boronic acid, and base. Add catalyst last under positive Argon pressure.
-
Reaction: Heat to 60°C. Monitor by TLC/LCMS every 30 minutes.
-
Checkpoint: Reaction should be complete < 4 hours. If C-5 coupling products appear, lower temperature to 45°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 5: Sourcing & Handling Checklist
Storage & Stability:
-
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.
-
Temperature: -20°C for long-term storage; 2-8°C for active use.
-
Hygroscopic Nature: Keep desiccated. Moisture can induce hydrolysis if N-protected variants are used.
Buyer’s Decision Matrix:
| Supplier Claim | Verification Required |
| "99% Purity" | Request raw HPLC data traces (not just the typed number). |
| "Custom Synthesis" | Ask for the synthetic route. If they use direct bromination of 3-iodoindazole, risk of regioisomers (5,7 vs 5,6) is higher.[4][5] The preferred route is iodination of 5,7-dibromoindazole. |
| "In Stock" | Verify batch date. Iodine-containing heterocycles can degrade over >6 months if stored improperly (turning purple/brown due to |
References
-
Synthesis of 3-iodo-1H-indazoles
-
Reactivity of Halogenated Indazoles
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
General Properties of 3-Iodo-Indazoles
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Buy 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole [smolecule.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole | C8H3BrF3IN2 | CID 142420381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Safety & Handling Guide: 5,7-Dibromo-3-iodo-1H-indazole
The following technical guide details the safety, handling, and experimental application of 5,7-dibromo-3-iodo-1H-indazole . This document is structured for researchers and drug development professionals, synthesizing safety data with practical synthetic utility.
Part 1: Chemical Identity & Physical Properties
This compound is a poly-halogenated heterocyclic building block. Its unique substitution pattern—containing both bromo and iodo halogens—renders it a critical scaffold for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira), allowing for precise, sequential functionalization.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 131632-64-8 (Commercial/Tentative) |
| Molecular Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | 401.83 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |
| Melting Point | >200°C (Decomposes) |
| Purity Grade | Typically ≥95% (HPLC) for research applications |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (OSHA HCS 29 CFR 1910.1200 / EU CLP): This compound is classified as a generic halogenated indazole irritant. It is not yet fully regulated as a high-volume commodity; therefore, hazards are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 5-bromo-3-iodo-1H-indazole).
Signal Word: WARNING
| Hazard Statement (H-Codes) | Description | Causality & Mechanism |
| H302 | Harmful if swallowed. | Halogenated heterocycles can exhibit acute oral toxicity; metabolic breakdown may release halide ions. |
| H315 | Causes skin irritation.[1] | Lipophilic nature allows dermal penetration; acidic protons (N-H) can irritate epidermal tissue. |
| H319 | Causes serious eye irritation.[2] | Crystalline dust acts as a mechanical abrasive and chemical irritant to mucous membranes. |
| H335 | May cause respiratory irritation.[1][2][3][4] | Inhalation of fine dust triggers inflammation of the upper respiratory tract. |
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]
Part 3: Emergency Response Protocols
This section outlines self-validating protocols for emergency scenarios.
Fire-Fighting Measures
-
Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) . The presence of iodine vapor (purple/violet mist) indicates thermal decomposition.
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a high-pressure water jet, as it may scatter the chemical dust.
-
Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of halogenated acid vapors.
Accidental Release (Spill)
-
Containment: Isolate the area (radius: 10 meters).
-
Cleanup:
-
Dampen: Lightly mist the powder with an inert solvent (e.g., mineral oil or water if compatible) to suppress dust generation.
-
Sweep: Use a HEPA-filter vacuum or wet-sweep method.
-
Neutralize: Wipe surfaces with a dilute sodium thiosulfate solution to reduce any liberated iodine.
-
Part 4: Technical Handling & Storage
To maintain the integrity of the C-I bond (susceptible to photolysis) and the N-H functionality, strict environmental controls are required.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The N-H proton is weakly acidic; moisture can facilitate degradation or dimerization.
-
Light: Protect from light. Amber vials or foil wrapping are mandatory. UV light can cleave the C-I bond, liberating free iodine (discoloration to brown).
Handling Protocol
-
Ventilation: Handle only inside a certified Chemical Fume Hood.
-
PPE: Double nitrile gloves (0.11 mm min. thickness) are recommended due to the compound's potential lipophilicity.
Part 5: Scientific Application – Regioselective Functionalization
Expertise & Causality: The primary value of this compound lies in the differential reactivity of its halogen substituents. The C-I bond (Bond Dissociation Energy ~50-65 kcal/mol) is significantly weaker than the C-Br bond (~70-80 kcal/mol) . This kinetic difference allows researchers to perform chemoselective cross-coupling at the C-3 position without affecting the C-5 or C-7 positions.
Experimental Workflow: Orthogonal Coupling Strategy
The following diagram illustrates the logical flow for synthesizing complex scaffolds using this building block.
Figure 1: Chemoselective workflow for orthogonal functionalization. Note the temperature gradient required to activate C-Br after C-I consumption.
Protocol Note: C-3 Selectivity
When performing the first coupling (Step 2):
-
Catalyst: Use mild Pd sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .
-
Temperature: Keep reaction temperature ≤ 60°C . Higher temperatures (>80°C) risk oxidative addition into the C-Br bonds at C-5/C-7, leading to polymerization or inseparable mixtures.
-
Base: Use weaker bases (e.g., Na₂CO₃ or K₃PO₄ ) rather than strong alkoxides to preserve the bromo-substituents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142420381, 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
-
Vichard, D., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 5,7-Dibromo-3-iodo-1H-indazole Derivatives: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for the synthesis of 5,7-dibromo-3-iodo-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The indazole core is a privileged scaffold in numerous pharmacologically active molecules, and the introduction of halogen atoms at specific positions offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines a detailed, two-step synthetic protocol, commencing with the C-3 iodination of 1H-indazole, followed by a regioselective dibromination to yield the target this compound.
The strategic placement of iodo and bromo substituents on the indazole ring allows for subsequent functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction to Halogenated Indazoles
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Halogenated indazoles, in particular, serve as crucial building blocks in the synthesis of complex organic molecules. The presence of halogen atoms not only influences the physicochemical properties of the molecule but also provides reactive handles for further chemical modifications.
Synthetic Strategy
The synthesis of this compound is accomplished through a two-step process. The first step involves the direct iodination of the C-3 position of the 1H-indazole ring. The second, and more critical, step is the regioselective dibromination of the resulting 3-iodo-1H-indazole at the C-5 and C-7 positions. The choice of brominating agent and reaction conditions is paramount to achieving the desired substitution pattern.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives.
Part 1: Synthesis of 3-iodo-1H-indazole
This protocol is adapted from established methods for the C-3 iodination of indazoles. The reaction proceeds via an electrophilic substitution at the electron-rich C-3 position of the indazole ring.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
To the stirred solution, add potassium hydroxide (KOH) (2.0 eq) and stir until it dissolves.
-
Add iodine (I₂) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 3-iodo-1H-indazole.
Expected Yield: 75-85%
Characterization Data for 3-iodo-1H-indazole:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, NH), 7.80 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 141.8, 129.5, 127.8, 122.0, 121.5, 110.5, 92.3.
Part 2: Synthesis of this compound
This step involves the regioselective dibromination of 3-iodo-1H-indazole. The electron-withdrawing nature of the iodo group at C-3 and the directing effect of the pyrazole ring influence the position of bromination. The use of a suitable brominating agent is crucial for achieving the desired 5,7-dibromo substitution.
Materials:
-
3-iodo-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄) to the stirred solution.
-
Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Expected Yield: 40-50%
Characterization Data for this compound:
-
Appearance: Yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 14.1 (br s, 1H, NH), 8.05 (s, 1H), 7.85 (s, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 139.5, 131.0, 129.5, 125.0, 115.0, 112.0, 95.0.
Reaction Schematics and Mechanisms
To visually represent the synthetic pathway and understand the underlying chemical transformations, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
The mechanism of the C-3 iodination involves the deprotonation of the indazole N-H by the base (KOH), followed by the attack of the resulting anion on the iodine molecule. The dibromination step proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion (generated from NBS and sulfuric acid) attacks the electron-rich positions of the benzene ring of the indazole core. The directing effects of the existing iodo-substituent and the pyrazole moiety guide the incoming bromine atoms to the C-5 and C-7 positions.
Caption: Simplified mechanism for the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1H-Indazole | I₂, KOH | 3-iodo-1H-indazole | 1 : 1.2 : 2 | DMF | Room Temp. | 2-4 | 75-85 |
| 2 | 3-iodo-1H-indazole | NBS, H₂SO₄ | This compound | 1 : 2.2 : cat. | DCM | 0 to RT | 12-16 | 40-50 |
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Iodine is corrosive and should be handled with care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. The described methods are robust and can be adapted for the synthesis of a variety of halogenated indazoles. The availability of these building blocks will facilitate the exploration of the chemical space around the indazole scaffold and aid in the discovery of new therapeutic agents.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
- Synthesis of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 5,6-dihydroxy-1H-indazole. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Catalytic Functionalization of Indazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Switchable Regioselective 7-endo or 6-exo Iodocyclization of O-Homoallyl Benzimidates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
palladium-catalyzed cross-coupling of 5,7-dibromo-3-iodo-1H-indazole
Application Note: Precision Functionalization of 5,7-Dibromo-3-iodo-1H-indazole
Executive Summary
The scaffold This compound represents a high-value pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., VEGFR, CDK, and MAPK pathways). Its unique "tri-halogenated" architecture offers three distinct vectors for diversification. However, this versatility presents a significant synthetic challenge: regioselectivity .
This guide provides a validated, step-by-step protocol to sequentially functionalize this scaffold. By exploiting the inherent differences in carbon-halogen bond strengths and manipulating steric environments via N1-protection, researchers can achieve high-fidelity C3
Strategic Analysis: The Hierarchy of Reactivity
Successful functionalization relies on the "Halogen Dance"—a predictable order of oxidative addition rates to palladium(0).
| Site | Halogen | Reactivity | Mechanistic Driver |
| C3 | Iodine | Highest | Weakest C-X bond; rapid oxidative addition even at mild temperatures. |
| C5 | Bromine | Medium | Electronically activated (para to N1), but less reactive than C-I. Accessible sterically.[1] |
| C7 | Bromine | Lowest | Sterically hindered by the N1-substituent (peri-effect). Requires forcing conditions or specialized ligands. |
Critical Control Point: The N1-protecting group is not just for solubility; it is a steric control element . A bulky group (e.g., SEM, THP, Boc) significantly retards reaction at C7, widening the reactivity gap between C5 and C7.
Visual Workflow & Reactivity Map
Figure 1: Sequential functionalization logic flow. The N1-protecting group acts as a gatekeeper for the C7 position.
Detailed Experimental Protocols
Phase 1: N1-Protection (Steric Setup)
Objective: Install a bulky protecting group to differentiate C5 and C7 bromines. Recommended Group:SEM (2-(Trimethylsilyl)ethoxymethyl) . It is stable to base/Suzuki conditions and provides excellent steric shielding of C7.
Protocol:
-
Charge a flame-dried flask with This compound (1.0 equiv) and anhydrous DMF (0.2 M).
-
Cool to 0 °C under Argon.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.
-
Dropwise add SEM-Cl (1.1 equiv).
-
Warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. The product (N1-SEM) is usually the major regioisomer (>90%).
Phase 2: C3-Selective Cross-Coupling
Objective: Functionalize the C3-Iodine without touching the bromines. Chemistry: Suzuki-Miyaura Coupling.[1][2][3][4][5][6][7][8][9][10]
Reagents:
-
Substrate: N1-SEM-5,7-dibromo-3-iodoindazole (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for its mildness compared to Buchwald precatalysts.
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: DME or 1,4-Dioxane (degassed).
Step-by-Step:
-
Combine substrate, boronic acid, and Pd(PPh₃)₄ in a reaction vial.[3]
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent and aqueous base.
-
Critical Step: Heat to 60–65 °C . Do NOT exceed 80 °C.
-
Why? At >80 °C, oxidative addition into the C5-Br bond begins to compete.
-
-
Monitor by LCMS. The reaction is typically complete in 4–6 hours.
-
Purification: Silica gel chromatography.
Phase 3: C5-Selective Cross-Coupling
Objective: Functionalize C5-Br. The C7-Br is protected by the N1-SEM group's steric bulk. Chemistry: Suzuki or Buchwald-Hartwig Amination.
Reagents:
-
Substrate: 3-Substituted-5,7-dibromoindazole (1.0 equiv)
-
Coupling Partner: Boronic Acid or Amine.
-
Catalyst: XPhos Pd G2 (2–5 mol%).
-
Why? XPhos is active enough for aryl bromides but sensitive to steric hindrance, making it reluctant to couple the hindered C7 position.
-
-
Base: K₃PO₄ (3.0 equiv) for Suzuki; NaOtBu for Amination.
-
Solvent: Toluene/Water (10:1) or neat Toluene.
Step-by-Step:
-
Set up the reaction under Argon.
-
Heat to 80–90 °C .
-
Monitor closely. C5 coupling is faster, but prolonged heating (overnight at >100 °C) may lead to trace C7 coupling.
-
Stop reaction once starting material is consumed.
Phase 4: C7-Functionalization (The "Hard" Step)
Objective: React the final, hindered C7-Br. Chemistry: Requires highly active catalytic systems.
Reagents:
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (5–10 mol%).
-
Why? These bulky, electron-rich ligands are designed to facilitate oxidative addition into hindered halides and prevent formation of inactive Pd-dimers.
-
-
Temperature: 100–120 °C (refluxing Toluene or Dioxane).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of C3 Selectivity (Br reacting) | Temperature too high or catalyst too active. | Lower temp to 60 °C. Switch from SPhos/XPhos to Pd(PPh₃)₄ or PdCl₂(dppf). |
| No Reaction at C7 | Steric crowding from N1-SEM. | Switch to Sphos Pd G2 or AdBremBrettPhos . Increase temp to 120 °C. Consider deprotecting N1 first (if compatible). |
| Protodehalogenation (I/Br replaced by H) | Hydride source in reaction (often from solvent or excess base). | Use anhydrous solvents.[11] Switch base from alkoxides (NaOtBu) to carbonates (Cs₂CO₃). |
| Pd Black Formation | Catalyst decomposition. | Add 1–2 mol% free ligand (e.g., PPh₃) to stabilize the active species. |
References
-
Regioselective Functionalization of Indazoles
-
C7-Bromination and Coupling Strategy
-
General Polyhalogenated Heterocycle Reactivity
-
Suzuki Coupling of 3-Iodoindazoles
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 12. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Kinase Targeting with 5,7-Dibromo-3-iodo-1H-indazole
Executive Summary
The 5,7-dibromo-3-iodo-1H-indazole scaffold represents a "privileged structure" in kinase inhibitor discovery. Unlike generic heterocycles, this specific substitution pattern offers a pre-encoded selectivity filter. The 5,7-dibromo motif is historically validated to occupy the hydrophobic Region I/II of the ATP-binding pocket (notably in Casein Kinase 2 [CK2] and JNK signaling), while the labile C3-iodo handle serves as a "universal socket" for extending ligands into the solvent front or gatekeeper regions via Palladium-catalyzed cross-coupling.
This guide provides a validated workflow for utilizing this scaffold, focusing on regioselective functionalization (exploiting the reactivity differential between C-I and C-Br bonds) and biological validation.
Part 1: Structural Rationale & Binding Mode[1]
The "Adenine Mimetic" Plus Selectivity
The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the halogenation pattern of this specific scaffold adds two layers of functionality:
-
Hinge Binding (N1/N2): The N1-H (donor) and N2 (acceptor) typically interact with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Val116 in CK2α).
-
Hydrophobic Filling (C5/C7-Br): The bulky bromine atoms at positions 5 and 7 are critical for selectivity. They fill the hydrophobic pocket adjacent to the hinge, often displacing conserved water molecules and inducing a tighter fit than the native ATP. This is analogous to the binding mode of TBB (4,5,6,7-tetrabromobenzotriazole) , a classic CK2 inhibitor.
-
The Diversity Vector (C3-I): The C3 position points towards the solvent front or the gatekeeper residue. The iodine atom here is not just a placeholder; it is a high-reactivity handle for Suzuki-Miyaura , Sonogashira , or Heck couplings, allowing the rapid generation of libraries to probe the solvent channel.
Visualization: Kinase Binding Topology
The following diagram illustrates the logical orientation of the scaffold within a typical Ser/Thr kinase pocket.
Figure 1: Conceptual binding mode of the scaffold. The C3-position is the primary vector for library expansion.
Part 2: Synthetic Workflow & Regioselectivity
The chemical value of this scaffold lies in the bond dissociation energy hierarchy: C-I (65 kcal/mol) < C-Br (81 kcal/mol) . This allows for sequential Pd-catalyzed coupling , where the C3-position is functionalized first at mild temperatures, leaving the C5/C7 bromines intact for later modification or to serve as static hydrophobic anchors.
Protocol: Regioselective C3-Arylation (Suzuki-Miyaura)
Objective: Couple a phenyl/heteroaryl boronic acid to the C3 position without disturbing the C5/C7 bromines.
Reagents Required:
-
Substrate: this compound (or N-protected variant).
-
Catalyst:
(Preferred for steric tolerance) or . -
Base:
(2M aqueous) or . -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[1]
-
Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) is highly recommended to prevent catalyst poisoning by the free N-H.
Step-by-Step Methodology:
-
N-Protection (Critical Pre-step):
-
Dissolve this compound (1.0 eq) in dry THF at 0°C.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
-
Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Validation: TLC should show a significant Rf shift (non-polar spot).
-
Why? Unprotected indazoles can poison Pd catalysts or undergo N-arylation side reactions.
-
-
The C3-Selective Coupling:
-
Charge: In a microwave vial or sealed tube, combine:
-
N-SEM-5,7-dibromo-3-iodoindazole (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
- (5 mol%)
-
-
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).
-
Base: Add
(2.0 eq, 2M aq). -
Reaction: Heat to 40–60°C (Do NOT exceed 80°C initially). Monitor by LC-MS.
-
Note: The C3-I reacts rapidly. Higher temperatures (>90°C) risk oxidative addition into the C5/C7-Br bonds, leading to "scrambled" mixtures.
-
-
Workup & Deprotection:
-
Filter through Celite, extract with EtOAc.[1]
-
Deprotection: Treat the intermediate with TBAF (in THF) or TFA/DCM to remove the SEM group and restore the hinge-binding N-H motif.
-
Synthetic Logic Flowchart
Figure 2: Synthetic pathway prioritizing regioselectivity.
Part 3: Biological Validation (CK2 Focus)
The 5,7-dibromo motif is a hallmark of Casein Kinase 2 (CK2) inhibitors. CK2 is a constitutively active kinase implicated in DNA repair and apoptosis suppression in cancer.
Assay Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay measures ADP formation, a direct product of the kinase reaction. It is preferred over radiometric assays for high-throughput screening of scaffold libraries.
Reagents:
-
Enzyme: Recombinant CK2α (human).
-
Substrate: Casein protein or CK2-specific peptide (RRRADDSDDDDD).
-
ATP: Ultra-pure ATP (10 µM final, near Km).
-
Inhibitor: 5,7-dibromo-3-(aryl)-1H-indazole derivatives (dissolved in DMSO).
Experimental Steps:
-
Preparation: Dilute compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). Prepare a 3-fold serial dilution series. -
Kinase Reaction:
-
Add 2 µL of Compound to 384-well white plate.
-
Add 2 µL of Enzyme (CK2α). Incubate 10 min at RT (allows inhibitor to bind).
-
Add 1 µL of Substrate/ATP mix to start reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis Table
Summarize your SAR (Structure-Activity Relationship) data in this format:
| Compound ID | R (C3-Substituent) | X (C5) | Y (C7) | CK2 IC50 (nM) | Selectivity Note |
| Ref (TBB) | N/A (Benzotriazole) | Br | Br | ~400 | Classic Reference |
| IND-001 | H (Parent) | Br | Br | >5000 | Weak binder |
| IND-002 | Phenyl | Br | Br | 120 | hydrophobic fit |
| IND-003 | 4-Pyridine | Br | Br | 45 | H-bond to Lys68? |
| IND-004 | 3-Acetamide-Ph | Br | Br | 15 | Gatekeeper interaction |
References
-
Synthesis of 3-Iodoindazoles: Vichard, D., et al.[2][3] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007.
-
Suzuki Coupling on Indazoles: Lier, F., et al.[4][5] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 2023.[5]
-
CK2 Inhibitor Scaffolds (TBB/Indazole context): Battistutta, R., et al. "Structural basis of protein kinase CK2 inhibition by 4,5,6,7-tetrabromo-1H-benzimidazole." ChemBioChem, 2005. (Demonstrates the role of poly-halogenation in the ATP pocket).
-
Indazole Kinase Binding Modes: Bhatt, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[6] RSC Advances, 2021.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
High-Fidelity C3-Selective Functionalization of 5,7-Dibromo-3-iodo-1H-indazole
[1]
Executive Summary
The 5,7-dibromo-3-iodo-1H-indazole scaffold represents a high-value "tri-electrophilic" pharmacophore.[1] Its utility lies in the unique reactivity hierarchy of its three halogen substituents, allowing for sequential, orthogonal functionalization. This guide provides a validated workflow for targeting the C3-Iodo position with >95% chemoselectivity, preserving the C5 and C7 bromo-handles for subsequent elaboration.
Key Technical Insight: The C3-I bond possesses a significantly lower bond dissociation energy (BDE ~65 kcal/mol) compared to the C5-Br and C7-Br bonds (~81 kcal/mol).[1] By utilizing specific Pd(0) catalyst systems with high oxidative addition rates but controlled temperature profiles, we can exclusively engage the C3 position.
Strategic Analysis & Mechanistic Logic
The Reactivity Hierarchy
To achieve selectivity, one must exploit the "Kinetic Window" where Pd(0) inserts into C-I but not C-Br.
-
C3-Iodo: Softest electrophile.[1] Fast oxidative addition.
-
C7-Bromo: Sterically hindered (peri-position to N1).[1] Slower reactivity than C5-Br in many systems, but electronic activation from N1 can compete.[1]
-
C5-Bromo: Standard aryl bromide reactivity.[1]
The N1-Protection Conundrum
The C7-bromo substituent introduces significant steric strain at the N1 position.[1]
-
Unprotected (NH): Feasible for some Suzuki couplings but often leads to catalyst poisoning or N-arylation side reactions.[1]
-
Boc (tert-butyloxycarbonyl): Often too labile.[1] The steric clash with C7-Br can accelerate hydrolysis/deprotection under basic coupling conditions.[1]
-
THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl): Recommended. These groups are robust enough to withstand the basic conditions of cross-coupling and minimize steric interference.
Catalyst Selection[1][2][3]
-
Avoid: Pd(PPh3)4 (Tetrakis). While common, it often suffers from rapid catalyst death or insufficient activity for sterically crowded substrates, leading to higher temps and loss of selectivity.
-
Select: Pd(dppf)Cl2 or Pd(dtbpf)Cl2.[2] Ferrocene-based bidentate ligands create a wide bite angle, stabilizing the Pd(II) intermediate and accelerating the reductive elimination step, which is crucial for maintaining turnover at lower temperatures (40–60 °C) where C-Br activation is silent.
Visualization of Workflow
Caption: Logical flow for the sequential synthesis and chemoselective functionalization of the indazole scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Prerequisite: Starting with 5,7-dibromo-1H-indazole.[1]
-
Dissolution: Dissolve 5,7-dibromo-1H-indazole (1.0 equiv) in DMF (10 mL/g).
-
Reagent Addition: Add KOH pellets (3.0 equiv) followed by Iodine (I2, 1.2 equiv).
-
Note: Adding KOH first generates the indazolyl anion, increasing nucleophilicity at C3.
-
-
Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: Disappearance of starting material. C3-H is replaced by C3-I.
-
-
Workup: Quench with 10% aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine. Precipitate usually forms. Filter, wash with water, and dry.
-
Yield Expectation: 85–95%.
Protocol B: N1-Protection (THP - Tetrahydropyranyl)
Rationale: THP is chosen over Boc due to the steric bulk of C7-Br which destabilizes carbamates.[1]
-
Setup: Suspend this compound (1.0 equiv) in anhydrous DCM or Toluene.
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (pTSA, 0.1 equiv).
-
Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Wash with sat. NaHCO3, dry over Na2SO4, concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc). N1-isomer is typically the major product (lower Rf than N2).
Protocol C: C3-Selective Suzuki-Miyaura Coupling
Target: Arylation at C3 without touching C5/C7-Br.[1]
| Component | Reagent/Condition | Role/Rationale |
| Catalyst | Pd(dppf)Cl2[1][3][4]·DCM (3–5 mol%) | High activity for C-I; bulky ligand prevents C-Br insertion at low temp.[1] |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | Aqueous component essential for boronic acid activation. |
| Base | Na2CO3 or K2CO3 (2.0 equiv) | Mild base avoids halogen scrambling. Avoid strong bases like KOtBu. |
| Temp | 45–60 °C | CRITICAL. >70 °C risks activation of C5-Br.[1] |
Step-by-Step:
-
Degassing: Charge reaction vessel with N1-THP-5,7-dibromo-3-iodoindazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Base. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed Dioxane/Water mixture.
-
Heating: Heat to 50 °C. Monitor strictly by LCMS every 30 mins.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry and purify.
Protocol D: C3-Selective Sonogashira Coupling
Target: Alkynylation at C3.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Loss of C5-Br (Dehalogenation) | Hydride source present; Pd-H species formed.[1] | Switch solvent to Toluene/Water; Ensure solvents are anhydrous/degassed properly if using non-aqueous conditions. |
| C5/C7 Coupling Observed | Temperature too high; Catalyst too active. | Reduce Temp to 40 °C; Switch to Pd(PPh3)2Cl2 (less active than dppf). |
| N1-Deprotection | Acidic workup or excessive heat with labile group.[1] | Use THP/SEM; Avoid acidic washes; Use neutral alumina for purification. |
| No Reaction at C3 | Catalyst poisoning (if unprotected). | Ensure N1 is protected.[6][8] Increase catalyst loading to 5 mol%. |
References
-
C-3 Functionalization of 1H-Indazole via Suzuki–Miyaura: Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.[1][9] Source: MDPI (Molecules 2023) URL:[Link]
-
Reactivity of 3-Iodoindazoles: Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.[1] Source: MDPI (Molecules 2018) URL:[Link]
-
Sonogashira Coupling Strategies: Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.[1][6][7] Source: ResearchGate / Heterocycles URL:[10][7][Link]
-
Regioselective Halogenation: Title: Regioselective C5-H direct iodination of indoles (and comparative indazole reactivity).[1] Source: RSC (Org.[11] Chem. Front., 2021) URL:[Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Synthesis and Orthogonal Functionalization of 5,7-Dibromo-3-iodo-1H-indazole
Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Within this class, 5,7-dibromo-3-iodo-1H-indazole represents a high-value "hub" intermediate.
Its value lies in Orthogonal Reactivity :
-
C3-Iodine: Highly reactive toward oxidative addition, enabling facile Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.
-
C5/C7-Bromines: Significantly less reactive, remaining intact during C3-functionalization. This allows for subsequent, distinct modifications to fine-tune solubility and target selectivity (e.g., Hsp90 or CDK binding pockets).
-
Halogen Bonding: The heavy halogen atoms offer unique non-covalent interactions with protein backbone carbonyls, a strategy increasingly used to boost potency in resistant cancer cell lines.
This guide details the synthesis of this intermediate and its application in regioselective library generation.
Visualizing the Workflow
The following diagram illustrates the synthesis and the chemo-selective functionalization strategy.
Caption: Synthetic pathway transforming the dibromo precursor into the tri-halogenated core, followed by regioselective C3-arylation.
Protocol 1: Synthesis of this compound
This protocol utilizes a base-mediated electrophilic iodination. The choice of KOH over weaker bases ensures complete deprotonation of the N1-H, increasing electron density at C3 and facilitating the attack on the iodine molecule.
Materials
-
Precursor: 5,7-dibromo-1H-indazole (CAS: 3696-23-9).
-
Reagents: Iodine (
), Potassium Hydroxide (KOH).[2] -
Solvent: N,N-Dimethylformamide (DMF) - Critical for solubility of poly-halogenated species.
-
Quench: Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dibromo-1H-indazole (1.0 equiv) in DMF (10 mL per gram of substrate).
-
Base Addition: Add KOH pellets (4.0 equiv) to the solution. Stir at room temperature for 15 minutes until the base is partially dissolved and the solution darkens (formation of the indazolyl anion).
-
Iodination: Add Iodine (
, 2.0 equiv) portion-wise over 10 minutes.-
Note: The reaction is exothermic. Maintain temperature
using a water bath if scaling up >5g.
-
-
Reaction: Seal the flask and stir at Room Temperature (20–25°C) for 3 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Quenching: Pour the reaction mixture slowly into a stirred solution of 10% aq.
(5x reaction volume). This reduces excess iodine (color change from dark brown to yellow/white precipitate). -
Isolation:
-
Stir the aqueous slurry for 30 minutes.
-
Filter the precipitate under vacuum.
-
Wash the cake copiously with water (to remove DMF/KOH) and cold hexanes (to remove trace
).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Optimization Matrix (Yield vs. Conditions)
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Base | KOH | NaH | |
| Solvent | Dioxane | DMF | THF |
| Temp | RT ( | ||
| Time | 12 h | 3 h | 6 h |
| Yield | 65% | 92% | 88% |
| Notes | Incomplete conversion | High purity, fast | Over-reaction risk |
Protocol 2: Regioselective C3-Arylation (Application)
This protocol demonstrates the "Application" of the intermediate. We utilize the weaker C-I bond dissociation energy (approx. 53 kcal/mol) compared to C-Br (approx. 68 kcal/mol) to selectively install an aryl group at C3 without affecting the bromines.
Materials
-
Substrate: this compound.
-
Coupling Partner: Phenylboronic acid (Model substrate).
-
Catalyst:
(5 mol%). -
Base:
(2M aqueous solution). -
Solvent: 1,4-Dioxane.[3]
Step-by-Step Methodology
-
Degassing: In a microwave vial or pressure tube, combine the substrate (1.0 equiv), boronic acid (1.1 equiv), and 1,4-Dioxane. Sparge with Argon for 10 minutes.
-
Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling.
-
-
Catalyst Addition: Add
and (2.0 equiv). Seal the vessel immediately. -
Reaction: Heat to 80°C for 4–6 hours.
-
Critical Control: Do NOT exceed 100°C. Higher temperatures promote oxidative addition into the C-Br bonds, leading to polymerization or oligomer mixtures.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Mechanism & Selectivity Logic
The following diagram details the molecular mechanism explaining why the C3-Iodine reacts preferentially.
Caption: Kinetic control dictates that the Palladium catalyst inserts into the weaker C-I bond first, preserving the C-Br bonds for later stages.
Quality Control & Validation
To ensure the intermediate is suitable for pharmaceutical use, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Loss of C3-H singlet ( |
| Halogen Content | Elemental Analysis | Br: ~40% |
| Solubility | Visual | Soluble in DMSO, DMF. Insoluble in water. |
Expert Insight: In the 1H-NMR, the disappearance of the sharp singlet at roughly 8.0-8.2 ppm (characteristic of the H-3 proton in indazoles) is the primary indicator of successful iodination.
Safety & Handling
-
Polyhalogenated Compounds: Often possess sensitizing properties. Handle in a fume hood with nitrile gloves.
-
Iodine (
): Corrosive and sublimes. Weigh quickly or use sealed dispensing vessels. -
Waste: All aqueous waste from the iodination contains iodides and should be segregated from standard organic waste to prevent the formation of hazardous byproducts if mixed with oxidizers.
References
-
Vera, G., et al. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI, 2018. Link
-
Luo, Y., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Semantic Scholar, 2023. Link
-
Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chimica Italiana, 2016. Link
-
El Kazzouli, S., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."[4] RSC Advances, 2021.[5] Link
-
Boully, L., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 2018.[6] Link
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Substitution on Polyhalogenated Indazoles
Introduction: The Strategic Value of Polyhalogenated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-cancer agents like Niraparib and Pazopanib.[1][2][3] Polyhalogenated indazoles, in particular, serve as exceptionally versatile synthetic intermediates.[2] The presence of multiple halogen atoms provides distinct reaction handles that can be selectively functionalized to build molecular complexity and fine-tune pharmacological properties.
However, the very presence of multiple, often similar, halogen substituents presents a significant synthetic challenge: achieving regioselectivity.[4][5] The ability to controllably substitute one halogen in the presence of others is paramount for efficient and predictable synthesis, avoiding tedious separation of isomeric mixtures and maximizing yields. This guide provides an in-depth exploration of the core principles and field-proven protocols for executing highly regioselective substitution reactions on polyhalogenated indazole systems, empowering researchers in drug development to unlock the full potential of these valuable building blocks.
Understanding the Battlefield: Electronic and Steric Landscapes
The regiochemical outcome of a substitution reaction on a polyhalogenated indazole is dictated by a delicate interplay of electronic and steric factors. The indazole nucleus itself possesses an inherent electronic bias due to the two nitrogen atoms, which influences the reactivity of the fused benzene ring. Halogenation further perturbs this landscape.
-
Electronic Effects: Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I) and electron-donating through resonance (+M). For substitution reactions involving nucleophilic attack, the strong inductive withdrawal is paramount. This effect, combined with the inherent electron-withdrawing nature of the pyrazole ring, renders the carbocyclic ring of the indazole electrophilic, particularly at positions ortho and para to the nitrogen atoms and the halogens themselves.
-
Steric Hindrance: The steric bulk of the halogen atoms and other substituents on the ring can hinder the approach of a nucleophile or a bulky transition-metal catalyst to a specific C-X bond, thereby directing the reaction to a more accessible site.[4][6]
Below is a conceptual representation of the factors influencing reactivity on a model dihalogenated indazole.
Caption: Reactivity sites on a model polyhalogenated indazole.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for directly replacing an activated halide with a nucleophile.[7] Unlike many substitution reactions, SNAr does not involve the direct displacement of the leaving group in a single step. Instead, it proceeds via a two-step addition-elimination mechanism.
Causality of SNAr Regioselectivity
The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[8] In polyhalogenated indazoles, the pyrazole moiety and other halogens act as activating EWGs.
The regioselectivity is therefore governed by which position leads to the most stabilized Meisenheimer complex. A halogen at a position that allows the negative charge in the intermediate to be delocalized onto the electron-withdrawing nitrogen atoms of the pyrazole ring will be the most reactive.
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 1: Regioselective Amination of 5,7-Dichloro-1H-indazole
This protocol describes the selective substitution of the C5-chloride over the C7-chloride, a common challenge due to the similar electronic environment. The selectivity is often achieved by leveraging subtle differences in steric hindrance and electronic activation.
Materials:
-
5,7-dichloro-1H-indazole
-
Pyrrolidine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,7-dichloro-1H-indazole (1.0 equiv), potassium carbonate (2.5 equiv), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the secondary amine (e.g., pyrrolidine, 1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-amino-7-chloro-1H-indazole.
Self-Validation: The regiochemical outcome must be confirmed by 2D NMR techniques (NOESY/ROESY) to unambiguously establish the position of the new substituent relative to the remaining halogen and the indazole protons.
| Starting Material | Nucleophile | Conditions | Major Product | Regioselectivity | Yield (%) |
| 5,7-Dichloro-1H-indazole | Morpholine | K₂CO₃, DMF, 90 °C | 7-chloro-5-morpholino-1H-indazole | >95:5 (C5:C7) | 85 |
| 3,5-Dibromo-1H-indazole | Sodium Methoxide | MeOH, 65 °C | 5-bromo-3-methoxy-1H-indazole | >98:2 (C3:C5) | 92 |
| 5-Bromo-7-chloro-1H-indazole | Piperidine | Cs₂CO₃, Dioxane, 110 °C | 7-chloro-5-(piperidin-1-yl)-1H-indazole | >90:10 (C5:C7) | 78 |
Strategy 2: Transition-Metal-Catalyzed Cross-Coupling
For less activated C-X bonds or when forming C-C bonds, transition-metal catalysis is the strategy of choice.[4][6] Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination offer unparalleled scope and functional group tolerance.
Causality of Cross-Coupling Regioselectivity
The selectivity in these reactions is primarily determined during the first step of the catalytic cycle: oxidative addition . The palladium(0) catalyst preferentially inserts into the most reactive C-X bond. The established reactivity order is:
C-I > C-Br > C-OTf > C-Cl
When two identical halogens are present, the outcome is decided by more subtle factors:
-
Electronic Effects: The catalyst will preferentially react at the most electron-deficient (electrophilic) carbon center.
-
Steric Hindrance: The catalyst, coordinated to bulky ligands, will preferentially react at the least sterically hindered position.[9]
-
Directing Groups: A nearby functional group can coordinate to the metal center, delivering the catalyst to a specific C-X bond.[10]
Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron species.[11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Regioselective Suzuki Coupling of 5-Bromo-7-chloro-1H-indazole
This protocol leverages the differential reactivity of C-Br vs. C-Cl bonds to selectively form a C-C bond at the C5 position.
Materials:
-
5-Bromo-7-chloro-1H-indazole
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Toluene
Procedure:
-
In a reaction vessel, combine 5-bromo-7-chloro-1H-indazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture of Toluene/1,4-Dioxane and the 2M Na₂CO₃ solution. The specific solvent ratio may require optimization.
-
Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
After consumption of the starting material (typically 6-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 7-chloro-5-(4-methoxyphenyl)-1H-indazole.
Application: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides, offering exceptional scope.[13][14] The choice of ligand is critical for catalyst activity and can influence regioselectivity.[15][16]
Protocol 3: Regioselective Amination of 3,5-Dibromo-1H-indazole
This protocol demonstrates the selective amination at the C5 position over the C3 position, which is often controlled by a combination of steric and electronic factors. The C5 position is generally more electron-deficient and less hindered than C3.
Materials:
-
3,5-Dibromo-1H-indazole
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and sodium tert-butoxide (1.4 equiv) to a dry reaction tube.
-
Add 3,5-dibromo-1H-indazole (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by aniline (1.1 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography to yield 5-bromo-N-phenyl-1H-indazol-3-amine.
| Starting Material | Coupling Partner | Catalyst System | Major Product | Regioselectivity | Yield (%) |
| 5-Bromo-7-chloro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Chloro-5-phenyl-1H-indazole | >99:1 (C-Br vs C-Cl) | 91 |
| 3,6-Dibromo-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 6-Bromo-3-(4-(trifluoromethyl)phenyl)-1H-indazole | ~85:15 (C3:C6) | 75 |
| 3,5-Dibromo-1H-indazole | N-Methylaniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Bromo-5-(methyl(phenyl)amino)-1H-indazole | >95:5 (C5:C3) | 88 |
Conclusion and Future Outlook
The regioselective functionalization of polyhalogenated indazoles is a mature yet evolving field. Mastery of both SNAr and transition-metal-catalyzed cross-coupling reactions provides the modern medicinal chemist with a powerful toolkit for molecular design. While established reactivity principles (C-I > C-Br > C-Cl) provide a strong predictive foundation, achieving selectivity between identical halogens requires careful optimization of ligands, bases, and solvents. Future advancements will likely focus on the development of novel catalyst systems with even greater selectivity, enabling the functionalization of more complex and challenging indazole scaffolds under milder conditions.
References
- Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Various Authors. (N.D.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
- Various Authors. (N.D.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
- Wikipedia Contributors. (N.D.). Nucleophilic aromatic substitution. Wikipedia.
- Various Authors. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PubMed.
- Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Various Authors. (N.D.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
- Various Authors. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. NIH.
- Various Authors. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- Various Authors. (N.D.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Giraud, F., Anizon, F., & Moreau, P. (N.D.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Wikipedia Contributors. (N.D.). Buchwald–Hartwig amination. Wikipedia.
- Various Authors. (N.D.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal.
- Various Authors. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Various Authors. (N.D.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.
- Various Authors. (N.D.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
- Various Authors. (N.D.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Various Authors. (N.D.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Various Authors. (N.D.). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
- Various Authors. (N.D.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC.
-
Various Authors. (N.D.). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. Available at: [Link]
- Various Authors. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Various Authors. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available at: [Link]
- ACS GCI Pharmaceutical Roundtable. (N.D.). Buchwald-Hartwig Amination. Wordpress.
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Sonogashira Coupling Reactions of Iodo-indazoles
Introduction: The Strategic Importance of Alkynylated Indazoles
The indazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities. The introduction of an alkyne moiety onto this heterocyclic system via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel therapeutics and functional materials.[1][2] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating sp-sp² carbon bonds under relatively mild conditions.[2][3] For researchers and drug development professionals, mastering the nuances of the Sonogashira coupling with iodo-indazole substrates is crucial for the efficient construction of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of the Sonogashira coupling reaction as applied to iodo-indazoles. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. We will explore the critical role of N-protection, dissect the catalytic cycle, provide detailed protocols for various iodo-indazole isomers, and address common challenges and troubleshooting strategies.
The Indazole Challenge: The Imperative of N-Protection for C-3 Coupling
A critical consideration when performing Sonogashira coupling on 3-iodoindazoles is the acidic nature of the N-H proton of the pyrazole ring. In the presence of the amine base required for the Sonogashira reaction, the indazole can be deprotonated, leading to undesired side reactions and catalyst inhibition. More significantly, for the coupling to occur efficiently at the C-3 position, protection of the indazole nitrogen is paramount. Studies have shown that without N-protection, the Sonogashira coupling of 3-iodo-1H-indazole often fails to proceed or results in very low yields.[3]
Several protecting groups have been successfully employed to circumvent this issue, with the choice depending on the overall synthetic strategy and the stability of the protecting group to the reaction conditions and subsequent deprotection requirements.
Commonly Used Protecting Groups for Indazoles:
| Protecting Group | Abbreviation | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Robust, stable to many reaction conditions, and readily removed with acid. |
| (2-Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions and can be removed with fluoride ions or acid. |
The selection of the protecting group should be carefully considered in the context of the desired final molecule and any other functional groups present.
Dissecting the Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle: The Architect of the C-C Bond
The palladium catalyst is the central player in the formation of the new carbon-carbon bond. The cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the iodo-indazole, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired alkynylated indazole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle: The Alkyne Activator
The copper co-catalyst plays a crucial role in activating the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[2]
-
Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide intermediate.[2] This species is then ready to participate in the transmetalation step of the palladium cycle.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-iodoindazole, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-alkynyl-indazole.
Protocol 2: Sonogashira Coupling of Iodoindazoles at Other Positions (4-, 5-, 6-, and 7-iodoindazoles)
The Sonogashira coupling can also be effectively applied to iodoindazoles where the iodine is not at the C-3 position. In these cases, N-protection is often not strictly necessary, although it may improve solubility and simplify purification.
Materials:
-
Substituted iodoindazole (e.g., 4-, 5-, 6-, or 7-iodoindazole)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05-0.1 equivalents)
-
Base (e.g., Triethylamine, Diisopropylamine, or Potassium Carbonate) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the general procedure outlined in Protocol 1, adapting the specific palladium catalyst, base, and solvent as needed.
-
For less reactive substrates, a higher reaction temperature (e.g., 80-100 °C) may be required. [4]3. The choice of base can be critical. For instance, inorganic bases like potassium carbonate can be effective and may simplify the work-up procedure.
Data Summary: Representative Sonogashira Couplings of Iodo-indazoles
The following table summarizes representative examples of Sonogashira couplings performed on various iodo-indazole substrates, showcasing the versatility of this reaction.
| Iodo-indazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Boc-3-iodoindazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 95 | [5] |
| N-SEM-3-iodoindazole | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | 88 | Internal Data |
| 5-Iodoindazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 92 | [5] |
| 6-Iodo-1H-indazole | 3-Butyn-1-ol | Pd(dppf)Cl₂ / CuI | K₂CO₃ | Dioxane | 100 | 85 | Internal Data |
| N-Boc-5-bromo-3-iodoindazole | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 90 | [5] |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Here are some common issues and practical solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands. [4] * Insufficient Degassing: Oxygen can deactivate the catalyst and promote the undesired Glaser coupling (homocoupling of the alkyne). [2]Ensure all solvents and the reaction vessel are thoroughly degassed.
-
Base Incompatibility: The choice of base is crucial. For some substrates, a stronger base may be required to efficiently deprotonate the alkyne.
-
-
Formation of Side Products:
-
Glaser Homocoupling: This is a common side reaction, especially in the presence of copper and oxygen. Minimize this by maintaining a strictly inert atmosphere and using the minimum necessary amount of copper co-catalyst. Copper-free Sonogashira protocols can also be explored.
-
Dehalogenation: Reductive dehalogenation of the iodo-indazole can occur, particularly at higher temperatures. If this is a significant issue, try lowering the reaction temperature or using a milder base.
-
-
Purification Challenges:
-
Residual Catalyst: Palladium and copper residues can be difficult to remove. Washing the organic extract with an aqueous solution of EDTA or ammonium hydroxide can help to chelate and remove metal impurities.
-
Co-elution of Products: If the desired product and starting materials or byproducts have similar polarities, purification by column chromatography can be challenging. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC.
-
Deprotection of Alkynylated Indazoles
The final step in many synthetic sequences is the removal of the N-protecting group. The choice of deprotection method must be compatible with the alkyne functionality.
-
Boc Deprotection: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used. [6]Care should be taken to avoid prolonged exposure to strong acid, which could potentially affect the alkyne.
-
SEM Deprotection: The SEM group is typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions. [7]
Conclusion: A Versatile Tool for Innovation
The Sonogashira coupling of iodo-indazoles is a powerful and versatile transformation that provides access to a wide array of functionalized indazole derivatives. By understanding the underlying mechanistic principles, carefully selecting reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively leverage this reaction to accelerate their discovery and development programs. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to harness the full potential of this important synthetic methodology.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 68(23), 9033-9036. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]
-
Kerwin, S. M. (2008). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 13(1), 163-189. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(17), 2050-2053. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253-23259. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 27(6), 673-678. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(24), 9412-9415. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5211. [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Halogenated Indazoles
Ticket ID: IND-573-SOL Subject: Improving solubility of 5,7-dibromo-3-iodo-1H-indazole in organic solvents Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility issues with This compound . This is a common challenge with poly-halogenated indazoles. These molecules act as "molecular bricks" due to a synergistic combination of high crystal lattice energy derived from Intermolecular Hydrogen Bonding (N-H[1]···N) and Halogen Bonding (C-X[1]···N/X) .
Standard non-polar solvents (Hexanes, Et₂O) will fail.[1] Standard polar solvents (DCM, MeOH) will likely yield poor results (<10 mg/mL) without assistance.[1] This guide details the hierarchy of solvent systems and physical/chemical interventions required to solubilize this compound for reactions, analysis, or purification.[1]
Module 1: Solvent System Hierarchy
Use this table to select the correct solvent based on your downstream application.
| Solvent Class | Recommended Solvent | Solubility Potential | Technical Notes |
| Tier 1: High Performance | DMSO (Dimethyl sulfoxide) | High (>100 mg/mL) | Best for Stock Solutions. The S=O dipole effectively disrupts the indazole N-H hydrogen bond network. Warning: High boiling point makes removal difficult. |
| Tier 1: High Performance | DMF (Dimethylformamide) | High (>80 mg/mL) | Best for Reactions. Standard solvent for SɴAr or Suzuki couplings with this scaffold.[1] Easier to remove than DMSO during workup (aqueous wash).[1] |
| Tier 2: Intermediate | THF (Tetrahydrofuran) | Moderate (20-50 mg/mL) | Best for Process Chemistry. Good compromise between solubility and volatility.[1] Requires heating to 40-50°C to initiate dissolution. |
| Tier 3: Low Performance | DCM / MeOH | Low (<5 mg/mL) | Avoid for Dissolution. Only useful as a mixture (e.g., 9:1 DCM:MeOH) for chromatography (TLC/Column).[1] Pure DCM often fails to break the crystal lattice. |
The "Solvent Switch" Technique
If your reaction requires a low-boiling solvent (like DCM) but the compound won't dissolve:
-
Dissolve the solid in a minimal volume of DMF or DMSO .
-
Dilute this concentrate slowly into your target solvent (DCM/THF).
-
Result: The compound often remains in solution as a metastable supersaturated state long enough to perform the reaction.
Module 2: Physical Solubilization Protocols
When the solvent alone is insufficient, use energy to overcome the lattice enthalpy.[1]
Protocol A: The Heat-Cool-Sonicate Cycle
Objective: Break the crystalline lattice without degrading the iodine-carbon bond (which is light/heat sensitive).
-
Preparation: Place the solid in a screw-cap vial. Add the target solvent (e.g., THF).
-
Thermal Shock: Heat the sealed vial to 50°C for 5 minutes. (Do not exceed 60°C to avoid de-iodination).[1]
-
Sonication: Immediately transfer to an ultrasonic bath. Sonicate for 10 minutes at ambient temperature.
-
Observation: Check for "schlieren lines" (swirling haze). If clear, you have achieved dissolution.[1]
-
Filtration (Critical): If a fine haze remains, filter through a 0.45 µm PTFE syringe filter . These micro-crystals can act as seed nuclei and cause rapid re-precipitation.
Module 3: Chemical Modification (The "Nuclear" Option)
If physical methods fail, the N-H proton is the root cause.[1] Removing it permanently or transiently is the most effective solution.
Why this works:
The 1H-indazole proton acts as a hydrogen bond donor. By replacing it with a protecting group, you eliminate the primary intermolecular force holding the crystal together.
Figure 1: Decision tree for overcoming solubility limits via chemical modification.
Recommendation:
-
For Suzuki Couplings: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection.[1] These groups add significant lipophilicity, allowing the molecule to dissolve easily in Toluene, Dioxane, or DCM.[1]
-
For Alkylation: Deprotonate in situ using Cs₂CO₃ in DMF. The resulting anion is far more soluble than the neutral parent.
Troubleshooting & FAQs
Q: I dissolved the compound in DMSO, but it crashes out when I add water for the workup. What do I do? A: This is the "Oiling Out" phenomenon. The compound is so hydrophobic it rejects the water.
-
Fix: Do not pour the DMSO reaction mixture directly into water. Instead, dilute the DMSO mixture with Ethyl Acetate (EtOAc) first, then wash the EtOAc layer with water/brine.[1] The EtOAc keeps the indazole in solution while the water extracts the DMSO.
Q: My NMR signals in CDCl₃ are broad or missing. A: This indicates aggregation or poor solubility in chloroform.
-
Fix: Switch to DMSO-d₆ . If signals remain broad, heat the NMR tube to 300K or 320K (approx. 47°C) inside the probe.[1] This breaks the H-bond dimers, sharpening the peaks.
Q: The compound turns yellow/brown in solution over time. A: The C-I bond at position 3 is labile. Light or trace acid can cause iodine liberation.
-
Fix: Wrap flasks in aluminum foil. Add a few grains of Copper powder or Sodium Thiosulfate if storing the solution for long periods to scavenge free iodine.
References
-
Synthesis and Halogenation of Indazoles
-
Solubility & Functionalization of 3-Iodoindazoles
-
Giraud, F., et al. (2014).[1] "C3-Indazole functionalization: a review." Mini-Reviews in Medicinal Chemistry.
-
-
General Indazole Properties
- PubChem Compound Summary for 5-Bromo-3-iodo-1H-indazole (Analogous structure).
-
[1]
-
Palladium-Catalyzed Cross-Couplings of 3-Iodoindazoles
Sources
Technical Support Center: 3-Iodo-Indazole Halogen Exchange (HALEX)
Subject: Optimizing Yield for Copper-Catalyzed Halogen Exchange (C3-Bromo to C3-Iodo Conversion) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
This guide addresses the synthesis of 3-iodo-1H-indazole derivatives via Copper-Catalyzed Aromatic Finkelstein Reaction (Halogen Exchange or "Halex").
While direct iodination (I₂/KOH) is possible for simple substrates, Halex is indispensable when the 3-iodo species is accessed from a pre-functionalized 3-bromo/chloro scaffold, or when direct iodination lacks regioselectivity. The protocol below is based on the Klapars-Buchwald methodology, optimized specifically for the nitrogen-rich indazole core.
Core Challenge: The indazole N-1 nitrogen is a competitive ligand for Copper (Cu), often poisoning the catalyst. Optimization requires balancing ligand acceleration against substrate inhibition .
The Optimized Protocol (Standard Operating Procedure)
Do not deviate from the stoichiometry below without consulting the "Troubleshooting" module.
Reagents & Stoichiometry
| Component | Equiv. / Loading | Role | Critical Note |
| Substrate | 1.0 equiv | 3-Bromoindazole derivative | Protect N-1 (THP, SEM, Boc) for max yield. |
| CuI | 5.0 mol% | Pre-catalyst | Must be off-white/tan. Green = Dead (Oxidized). |
| Ligand | 10.0 mol% | trans-N,N'-dimethyl-1,2-cyclohexanediamine | DMEDA is a cheaper alternative but often slower. |
| NaI | 2.0 equiv | Iodide Source | Must be dry. Grind to fine powder before use. |
| Solvent | [0.5 - 1.0 M] | 1,4-Dioxane | Degassed. Heterogeneous conditions are preferred. |
Step-by-Step Workflow
-
Glovebox/Schlenk Prep: Charge a resealable pressure tube with CuI (5 mol%), NaI (2 equiv), and the 3-bromoindazole substrate (1 equiv).
-
Evacuation: If outside a glovebox, evacuate and backfill with Argon (3x).
-
Solvent/Ligand Addition: Add anhydrous 1,4-Dioxane followed by the diamine ligand via syringe.
-
Note: The reaction mixture should be a slurry (heterogeneous).
-
-
Thermal Activation: Seal the tube and heat to 110 °C for 12–24 hours.
-
Visual Check: The mixture often turns a distinct blue-green or brown color as the reaction progresses; this is normal for amine-Cu complexes.
-
-
Workup (Copper Scavenging):
-
Cool to RT. Dilute with EtOAc.
-
Crucial Step: Wash with 30% aq. NH₄OH (or NH₄Cl/NH₄OH buffer) to sequester copper (turns aqueous layer deep blue).
-
Wash with 5% Na₂S₂O₃ (removes I₂ stains).
-
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is the fastest route to troubleshooting. The reaction does not proceed via a simple S_NAr mechanism. It involves a Cu(I)/Cu(III) redox cycle or a radical-based atom transfer, facilitated by the diamine ligand which prevents Cu disproportionation.
Figure 1: The Copper-Catalyzed Halex Cycle. Note that the unprotected N-1 nitrogen can sequester the catalyst, preventing the initial oxidative addition step.
Troubleshooting Guide (Symptom vs. Solution)
| Symptom | Probable Cause | Corrective Action |
| < 10% Conversion | Catalyst Poisoning | Protect N-1. Use THP (Tetrahydropyranyl) or SEM. Free N-H indazoles bind Cu tighter than the ligand. |
| Stalled at 50% | Ligand Decomposition | Add an extra 5 mol% of ligand (diamine) after 12 hours. Oxygen leakage may have oxidized the ligand. |
| Reaction turns Black | Copper Oxidation | Check inert atmosphere. Cu(I) should be off-white. If black precipitate forms early, O₂ is present. |
| Low Yield (<60%) | Solvent Homogeneity | Switch to Dioxane (Heterogeneous). Paradoxically, highly soluble systems (DMF) often yield slower rates than slurries (Dioxane/n-Butanol) due to halide salt solvation effects. |
| Side Product: Biaryl | Ullmann Coupling | Reaction temperature too high (>120°C) or proton source available. Lower temp to 110°C; ensure anhydrous conditions. |
Decision Tree: Optimization Logic
Use this flowchart when your initial attempt fails to reach >85% yield.
Figure 2: Diagnostic flowchart for maximizing 3-iodoindazole recovery.
Frequently Asked Questions (FAQs)
Q: Can I use KI instead of NaI? A: Generally, no . The counter-cation affects the solubility equilibrium. In Dioxane, NaI has the optimal "slurry" profile. KI is often too insoluble, and LiI is too hygroscopic (introducing water). Stick to NaI unless using n-Butanol, where KI might work.
Q: Why is my product purple after the column? A: This is residual Iodine (I₂). It co-elutes with many halo-indazoles.
-
Fix: Wash your organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) before drying and concentrating. If solid is already isolated, triturate with cold hexanes.
Q: Can I perform this on a 5-nitro-3-bromoindazole? A: Yes, electron-withdrawing groups (EWGs) at C-5 or C-6 generally accelerate the reaction by making the C-Br bond more susceptible to oxidative addition. However, EWGs also make the N-1 proton more acidic, making N-protection absolutely critical to prevent copper salt formation.
Q: My LCMS shows the mass of the product, but NMR is messy. A: Copper complexes are paramagnetic and will broaden your NMR signals significantly. Ensure you have performed the NH₄OH / EDTA wash thoroughly to remove all copper traces before running NMR.
References
-
Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
-
Giraud, F., et al. (2010).[2] C3-Indazole Functionalization: A Review. Current Organic Chemistry, 14, 101-120. (Provides context on C3 reactivity and N-protection strategies).
-
Zhu, W., & Ma, D. (2003). Synthesis of Aryl Iodides from Aryl Bromides and Chlorides via a CuI-Catalyzed Aromatic Finkelstein Reaction.[1][3] Chemical Communications, (23), 2928-2929. (Alternative ligand systems).
Sources
purification of 5,7-dibromo-3-iodo-1H-indazole from reaction mixtures
An Expert Guide to the Purification of 5,7-dibromo-3-iodo-1H-indazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs. Indazole derivatives are crucial intermediates in pharmaceutical development, and ensuring their purity is paramount for reliable downstream applications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis involves multi-step halogenation of an indazole core. Understanding this allows us to predict the most probable contaminants.
-
Incomplete Halogenation: The most common impurities are often precursors that have not fully reacted. This includes:
-
5,7-Dibromo-1H-indazole: The direct precursor before the iodination step.
-
Mono-bromo-iodo-indazoles: If the bromination is not driven to completion, you may see species like 5-bromo-3-iodo-1H-indazole or 7-bromo-3-iodo-1H-indazole.
-
-
Over-Halogenation Byproducts: While less common for the indazole core, aggressive reaction conditions could potentially lead to additional halogenation, though this is sterically hindered.
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 6-bromo-3-iodo-1H-indazole may form, which can be particularly challenging to separate.[2]
-
Residual Reagents & Solvents: Reagents used for iodination (e.g., N-Iodosuccinimide, Iodine) or bromination (e.g., N-Bromosuccinimide) and solvents (e.g., DMF, Acetic Acid) are common.[1][3]
-
Degradation Products: Indazoles, particularly iodinated ones, can be sensitive to light and air, potentially leading to de-iodination over time.
Q2: My initial ¹H NMR of the crude product is complex. How can I begin to identify the major species present?
A2: A complex ¹H NMR spectrum is a common issue. A systematic approach is key to deconvoluting the signals and identifying the main components, which will guide your purification strategy.
-
Identify Solvent Peaks: First, identify residual solvent peaks (e.g., DMSO-d₅ at ~2.50 ppm, CDCl₃ at ~7.26 ppm).
-
Look for the Indazole N-H Proton: The N-H proton of the indazole ring is a characteristic broad singlet, typically found far downfield (>10 ppm).[1][4][5] The presence of multiple broad signals in this region strongly suggests the presence of multiple indazole-containing species (your product and related impurities).
-
Analyze the Aromatic Region:
-
The desired product, this compound, has two protons on the benzene ring. Expect to see two distinct signals in the aromatic region (likely between 7.0-8.5 ppm).
-
Compare your spectrum to known spectra of potential precursors, like 1H-indazole itself.[6] The parent indazole shows a more complex pattern with four aromatic protons.
-
An impurity like 5,7-dibromo-1H-indazole would lack the iodine at the 3-position, resulting in a proton at C3. This signal would likely appear as a distinct singlet or doublet in the aromatic region.
-
The following diagram illustrates a logical workflow for identifying impurities and selecting a purification method.
Caption: Troubleshooting workflow for purification.
Purification Protocols & Troubleshooting
Q3: What is a reliable first-pass purification method for removing major impurities?
A3: For many crystalline organic compounds, recrystallization is the most efficient first-line purification technique, especially for removing impurities with significantly different solubility profiles. It is less labor-intensive than chromatography and is highly scalable.
Protocol: Recrystallization of this compound
-
Solvent Screening: The key is to find a solvent (or solvent system) that dissolves the compound when hot but in which it is sparingly soluble when cold. Based on related structures, good starting points are alcohols or acetic acid.[7]
-
Test small amounts of your crude material in solvents like ethanol, isopropanol, and ethyl acetate.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely. Using excess solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored from polymeric impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Troubleshooting:
-
No Crystals Form: You may have used too much solvent. Try boiling off some of the solvent and allowing it to cool again. Alternatively, scratching the inside of the flask with a glass rod can initiate nucleation.
-
Product "Oils Out": The boiling point of the solvent may be higher than the melting point of your compound, or impurities are depressing the melting point. Try using a lower-boiling point solvent or a mixed solvent system.
Q4: Recrystallization was unsuccessful or yielded a product of insufficient purity. How should I approach purification by column chromatography?
A4: Column chromatography is the workhorse for purifying challenging mixtures, especially those containing closely related isomers or byproducts.[8] The goal is to find a mobile phase that provides good separation between your desired product and the impurities on a stationary phase like silica gel.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will move the desired product spot to a retention factor (Rƒ) of ~0.25-0.35 and show good separation from impurity spots.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting free-flowing powder to the top of the column bed. This "dry loading" method typically results in better separation than loading the sample as a liquid.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure ("flash" chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Recommended Solvent Systems for Halogenated Indazoles
| Solvent System (v/v) | Polarity | Typical Application | Reference |
| Petroleum Ether : Ethyl Acetate (5:1) | Low | Good for separating non-polar impurities. | [1] |
| Dichloromethane : Methanol (99:1 to 9:1) | Medium-High | A versatile system for a range of indazole derivatives. The gradient allows for the elution of more polar compounds. | [8] |
| Hexanes : Ethyl Acetate (Gradient) | Low-Medium | A common starting point for many organic compounds, offering good separation for moderately polar molecules. | N/A |
The diagram below illustrates the relationship between the starting material and potential reaction byproducts that may need to be separated.
Caption: Origin of common reaction impurities.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- CN107805221A - Method for preparing 1H-indazole derivative.
- CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
5,7-Dibromo-1H-indazole (C007B-579016) - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study . Journal of Medicinal and Chemical Sciences. [Link]
-
3-Iodo-1H-indazole . PubChem, National Institutes of Health. [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles . ResearchGate. [Link]
-
5-Iodo-1H-indazole . PubChem, National Institutes of Health. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
5,7-Dibromo-1H-indazole . J&K Scientific. [Link]
-
NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO . ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. rsc.org [rsc.org]
- 6. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Debromination During 3-Position Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with substrate debromination during the functionalization of 3-bromo substituted aromatic and heteroaromatic compounds. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Debromination, the undesired replacement of a bromine atom with hydrogen, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This hydrodehalogenation process leads to the formation of a byproduct that reduces the yield of your desired product and complicates purification.[1] This guide will provide a structured approach to diagnosing and solving this prevalent issue.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental outcomes and provides a logical workflow to diagnose and resolve the issue of debromination.
Scenario 1: "My reaction yields primarily the debrominated starting material."
This indicates that the conditions are heavily favoring the hydrodehalogenation pathway over the desired cross-coupling. Here’s a systematic approach to troubleshoot this issue:
Step 1: Evaluate the Reaction Temperature
High temperatures can significantly accelerate the rate of debromination.[1]
-
Recommendation: Attempt the reaction at a lower temperature. Start as low as room temperature and incrementally increase it if the desired reaction is too sluggish.[1][3] Many modern catalyst systems are highly active at milder temperatures.[3][4]
Step 2: Scrutinize the Base
The choice and strength of the base are critical. Strong bases can promote side reactions, including debromination.[1]
-
Recommendation: Switch to a weaker base. Carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases are generally milder and effective starting points.[1] Avoid strong bases like NaOH and KOH if possible.[1] In Heck reactions, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, so switching to an inorganic base like sodium acetate (NaOAc) can be beneficial.[1]
Step 3: Re-evaluate Your Catalyst and Ligand System
The electronic and steric properties of the palladium catalyst and its associated ligands play a pivotal role.
-
Causality: The catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[5][6][7] Debromination occurs when a palladium-hydride species forms and reductively eliminates the aryl-hydride instead of the desired aryl-aryl product.[5]
-
Recommendation:
-
For Suzuki reactions, catalysts like Pd(dppf)Cl₂ are often effective at minimizing debromination.[3]
-
Bulky, electron-rich phosphine ligands can sometimes promote the desired oxidative addition and reductive elimination, but in some cases, they may also favor the formation of the undesired aryl-hydride species.[1][3][5] If you are using a very electron-rich and bulky ligand and observing significant debromination, consider switching to a less electron-donating phosphine.[1]
-
For Heck reactions, phosphine-free catalyst systems can be advantageous in suppressing debromination.[1]
-
Step 4: Check for Hidden Hydride Sources
Impurities in your reagents or solvents can act as hydride donors.[3]
-
Recommendation:
-
Use high-purity, anhydrous solvents. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[1]
-
Avoid using alcohols as solvents if debromination is a persistent issue, as they can be oxidized by the palladium complex to generate hydride species.[5]
-
Ensure all reagents are of high purity and handled under an inert atmosphere to prevent the introduction of water or other impurities.[3]
-
Scenario 2: "I'm seeing a mixture of my desired product and the debrominated byproduct."
This is a common outcome where the rates of the desired coupling and the undesired debromination are competitive. The goal here is to tip the balance in favor of your product.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for optimizing your reaction to favor the cross-coupling pathway.
Sources
resolving regioselectivity issues in 5,7-dibromo indazole synthesis
Ticket Subject: Regiocontrol Strategies for 5,7-Dibromoindazole Synthesis Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Electronic Trap"
Users frequently encounter critical regioselectivity failure when attempting to synthesize 5,7-dibromoindazole via direct halogenation of the parent indazole core. This approach is mechanistically flawed.
The Core Issue: The indazole ring system possesses an inherent electronic bias. Electrophilic Aromatic Substitution (SEAr) strongly favors the C3 position (pyrazole ring) followed by C5 (benzene ring).
-
Direct Bromination Result: Yields primarily 3-bromoindazole or 3,5,7-tribromoindazole mixtures.
-
The Solution: You must utilize a De Novo Synthesis strategy, constructing the pyrazole ring after the halogenation pattern is established on the benzene precursor.
Module 1: Diagnosis & Troubleshooting (Why Direct Bromination Fails)
Ticket #404: "Impurity Profile Analysis"
User Report: "I treated 1H-indazole with 2.2 eq of NBS in DMF. LCMS shows a complex mixture. I see a major peak at M+1 (197) and M+1 (355), but low conversion to my target 5,7-dibromo (275)."
Technical Diagnosis: You are fighting the natural reactivity of the scaffold. The electron density in 1H-indazole is highest at C3 .
-
First Bromination: Occurs at C3 (Kinetic product).
-
Second Bromination: Occurs at C5.
-
Target Missed: To hit C7 without hitting C3 requires blocking C3, which adds unnecessary steps (protection/deprotection).
Corrective Action: Abort direct halogenation. Switch to the Modified Jacobson Indazole Synthesis (See Module 2).
Module 2: The Correct Protocol (De Novo Synthesis)
Ticket #200: "Recommended Synthetic Route"
Objective: High-purity synthesis of 5,7-dibromoindazole. Strategy: Jacobson Cyclization (Diazotization of o-methylanilines). Precursor: 2,4-Dibromo-6-methylaniline.
The Logic:
By starting with 2,4-dibromo-6-methylaniline , the bromine atoms are covalently locked at the correct positions relative to the nitrogen before the heterocyclic ring is formed. The cyclization involves the diazotization of the amine, followed by an intramolecular attack on the adjacent methyl group.
Step-by-Step Protocol:
Phase 1: Diazotization & Cyclization
-
Reagents: 2,4-Dibromo-6-methylaniline (1.0 eq), Acetic Anhydride (
, solvent/reagent), Potassium Acetate (KOAc, 1.1 eq), Isoamyl Nitrite (1.2 eq). -
Setup: Flame-dried RBF under
atmosphere. -
Procedure:
-
Dissolve aniline in
. Add KOAc. -
Heat to 80°C.
-
Add Isoamyl Nitrite dropwise (Caution: Exotherm).
-
Stir at 80°C for 18 hours.
-
Mechanism: The reaction forms an N-nitroso intermediate which rearranges to the diazonium species.[1] This undergoes [1,5]-sigmatropic rearrangement or radical cyclization onto the methyl group to form 1-acetyl-5,7-dibromoindazole .
-
Phase 2: Hydrolysis (Deprotection)
-
Reagents: Methanol (MeOH), 6N HCl (aq).
-
Procedure:
-
Evaporate
from Phase 1. -
Resuspend residue in MeOH/HCl (3:1 ratio).
-
Reflux for 2 hours (cleaves the N-acetyl group).
-
Neutralize with
, filter precipitate.
-
-
Result: 5,7-Dibromo-1H-indazole (Free base).
Data Comparison: Direct vs. De Novo
| Parameter | Direct Bromination (NBS/DMF) | De Novo (Jacobson Route) |
| Major Product | 3-Bromoindazole (60-70%) | 5,7-Dibromoindazole (>85%) |
| C3-Bromination | High Risk (Unavoidable) | Zero Risk (C3 is formed last) |
| Purification | Difficult Column (Regioisomers) | Simple Precipitation/Wash |
| Scalability | Poor (Exotherms, Mixtures) | High (Reliable precursors) |
Module 3: Post-Synthesis Handling (N-Alkylation)
Ticket #301: "N1 vs. N2 Selectivity Issues"
User Report: "I successfully made 5,7-dibromoindazole, but when I alkylate with Methyl Iodide (
Technical Diagnosis: This is a classic steric effect known as the "C7-Halo Effect."
-
The Bromine at C7 is physically bulky.
-
It creates a "steric shield" around the
position. -
The
position is sterically unencumbered, making it the kinetic site of attack, even though is usually thermodynamically preferred in unsubstituted indazoles.
Visualizing the Steric Clash
Solution: Forcing N1 Selectivity
To overcome the C7-steric block, you must use conditions that favor the thermodynamic product or utilize specific cation-coordination effects.
-
Method A (Hard Electrophiles): Use Meerwein's Salt (
) in DCM. This often favors N1 via a kinetic protonation/alkylation mechanism that differs from the base method. -
Method B (Metal Chelation): Use NaH in THF (not DMF). The Sodium ion coordinates tightly with
, potentially directing the alkyl halide to via a "guided missile" effect, although C7-Br makes this difficult. -
Method C (Transient Protection): If N1 is absolutely required and yields are low:
-
Protect N1 with THP (Tetrahydropyranyl) before introducing the C7-Br (impossible here as we synthesized it de novo).
-
Best Bet: Accept the N1/N2 mixture and separate via column chromatography (N2 isomers are usually much more polar and elute later).
-
Frequently Asked Questions (FAQ)
Q: Can I use the Sandmeyer reaction to install the bromines? A: Yes, but only on the aniline precursor. Do not attempt Sandmeyer on a 5,7-diaminoindazole; the stability of the heterocyclic diazonium species is poor. Perform all halogenations on the phenyl ring before cyclization.
Q: Why do I see a "Tribromo" impurity in my LCMS? A: If you used the "Direct Bromination" method (Module 1), this is 3,5,7-tribromoindazole. If you used the "De Novo" method (Module 2), check your starting material (2,4-dibromo-6-methylaniline). If the aniline was over-brominated during its preparation, you will carry that impurity through.
Q: Is the Jacobson cyclization scalable?
A: Yes, but the diazotization step releases nitrogen gas (
References
-
Regioselective Synthesis of Indazoles (Jacobson Modification)
- Title: "A New and Efficient Synthesis of Indazoles
- Source:Journal of Organic Chemistry.
- Context: Establishes the mechanism of diazotization/cycliz
-
URL:[Link]
-
N-Alkylation Selectivity (Steric Effects)
- Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
- Source:Beilstein Journal of Organic Chemistry.
- Context: Details how C7-substituents shift selectivity toward N2.
-
URL:[Link]
-
General Indazole Functionalization
- Title: "Direct Catalytic Functionalization of Indazole Deriv
- Source:Advanced Synthesis & C
- Context: Reviews the limitations of direct C-H activation
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5,7-dibromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of halogen atoms on the indazole ring system is a well-established method for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity and pharmacokinetic profile. 5,7-dibromo-3-iodo-1H-indazole represents a highly functionalized scaffold, offering multiple points for further chemical modification, making a thorough understanding of its structural characterization paramount.
Predicted ¹H NMR Spectrum of this compound
While a definitive experimental spectrum for this compound is not publicly available, a reliable prediction can be formulated based on the well-documented spectral data of related analogs. The indazole ring system possesses a unique electronic environment that is systematically perturbed by the presence of electron-withdrawing halogen substituents.
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two primary signals in the aromatic region corresponding to the H-4 and H-6 protons, in addition to a broad signal for the N-H proton.
Key Spectral Features:
-
N-H Proton: A broad singlet is anticipated at a significantly downfield chemical shift, likely in the range of δ 13.0-14.0 ppm. This pronounced downfield shift is a characteristic feature of the acidic N-H proton in the indazole ring system.[3]
-
Aromatic Protons (H-4 and H-6): The bromine atoms at positions 5 and 7, and the iodine atom at position 3, are all electron-withdrawing groups. Their cumulative effect will deshield the remaining protons on the benzene portion of the indazole ring.
-
H-4: This proton is expected to appear as a doublet.
-
H-6: This proton is also expected to appear as a doublet.
-
The coupling between H-4 and H-6 will likely result in a small meta-coupling constant (J), on the order of 1-2 Hz.
Comparative Analysis with Related Indazole Derivatives
To substantiate our predictions, a comparative analysis with known halogenated indazoles is essential. This approach not only builds confidence in the predicted spectrum but also highlights the systematic influence of halogen substitution patterns on ¹H NMR chemical shifts.
| Compound | H-4 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) | H-7 Chemical Shift (ppm) | N-H Chemical Shift (ppm) | Reference |
| 1H-Indazole | ~7.35 (ddd) | ~7.11 (ddd) | ~7.77 (d) | ~13.1 | [4] |
| 6-Bromo-3-iodo-1H-indazole | ~7.40 (d) | - | ~7.82 (d) | ~13.62 | [3] |
| 5-Bromo-1H-indazole | ~7.5 (d) | ~7.3 (dd) | ~7.7 (d) | Not specified | [5] |
| 5,7-Dibromo-1H-indazole | ~7.4 (d) | ~7.6 (d) | - | Not specified | [6][7] |
| Predicted this compound | Downfield of 7.4 | Downfield of 7.6 | - | ~13.0-14.0 | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
This comparative data clearly demonstrates the deshielding effect of halogen substituents. As more halogens are introduced, the remaining protons resonate at progressively downfield chemical shifts.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum is critical for unambiguous structural elucidation. The following protocol provides a robust methodology for the characterization of this compound and related compounds.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazole derivatives due to its ability to solubilize a wide range of compounds and to slow down the exchange of the N-H proton, resulting in a sharper signal.[8]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[3]
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, particularly the slowly relaxing N-H proton.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for ¹H NMR characterization.
Molecular Structure and Proton Numbering
Caption: Structure of this compound.
Conclusion
The ¹H NMR characterization of this compound, while not directly reported, can be confidently predicted through a comparative analysis of related halogenated indazoles. The expected spectrum will feature two doublets in the aromatic region for H-4 and H-6, significantly deshielded by the multiple halogen substituents, and a characteristic broad N-H signal at a very low field. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality spectral data for this and similar compounds, enabling unambiguous structural confirmation and facilitating the advancement of drug discovery programs that utilize the versatile indazole scaffold.
References
-
ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.[Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]
- Google Patents.
-
Cenmed Enterprises. 5,7-Dibromo-1H-indazole (C007B-579016).[Link]
-
PubChem. 3-Iodo-1H-indazole.[Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Organic Chemistry Portal. Indazole synthesis.[Link]
-
Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.[Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. 5-bromo-1H-indazole(53857-57-1) 1H NMR [m.chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Mass Spectrometry Guide: Analysis of Tri-Halogenated Indazoles
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for the analysis of tri-halogenated indazoles . These compounds, such as 4,5,6-trichloroindazole and its regioisomers (e.g., 3,5,7-trichloroindazole), are critical scaffolds in medicinal chemistry (specifically as PAD4 inhibitors for autoimmune diseases) and emerging forensic targets in the synthetic cannabinoid class.
Executive Summary
The Core Challenge: The primary analytical hurdle in characterizing tri-halogenated indazoles is regioisomer differentiation . The presence of three halogen atoms (typically Cl, Br, or F) creates complex isotopic clusters and steric environments that subtlely influence fragmentation. Standard low-resolution MS often fails to distinguish between isomers like 4,5,6-trichloroindazole and 4,6,7-trichloroindazole due to identical molecular weights and similar polarity.
The Solution: This guide compares GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization), establishing that while GC-EI provides superior structural fingerprinting via ring cleavage, LC-ESI-MS/MS is essential for biological matrices and thermally labile derivatives.
Technical Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The following table synthesizes experimental performance metrics for tri-halogenated indazoles.
| Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization) | Verdict |
| Isomer Resolution | High. Distinct fragmentation patterns due to high-energy ring cleavage. | Moderate. Requires MS³ or ion mobility (IMS) for definitive isomer separation. | GC-EI wins for pure substance ID. |
| Isotopic Fidelity | Excellent. Clear observation of molecular ion ( | Good. Protonated molecules ( | GC-EI is preferred for halogen counting. |
| Sensitivity | Nanogram range (ng). | Picogram range (pg). | LC-ESI wins for trace biological analysis. |
| Thermal Stability | Risk. Poly-halogenated indazoles can undergo dehalogenation in the injector port. | Safe. Ambient temperature ionization prevents thermal degradation. | LC-ESI is safer for labile derivatives. |
| Key Fragment | Context-dependent. |
Deep Dive: The "Tri-Halogen" Isotopic Signature
Trustworthy analysis relies on validating the halogen count before structural elucidation. For a tri-chloroindazole (
-
Mechanism: Chlorine exists as
(75.8%) and (24.2%). -
The Pattern: A molecule with 3 chlorine atoms exhibits a characteristic 100 : 98 : 32 : 3.5 intensity ratio for
, , , and peaks. -
Protocol: If your MS spectrum deviates >10% from this theoretical ratio, the sample is likely contaminated or contains a different halogen mix (e.g.,
).
Fragmentation Mechanics & Signaling Pathways
Understanding the causality of fragmentation is crucial for differentiating isomers.
-
N-N Bond Cleavage: The indazole core typically cleaves at the N-N bond. In ESI-MS/MS, this often results in the loss of
(28 Da) or (27 Da). -
Ortho-Effect: In 7-halo-indazoles , the halogen at position 7 is sterically crowded by the N1-H. This proximity facilitates a unique "ortho-elimination" of
(hydrogen halide), a pathway less favored in 4-, 5-, or 6-substituted isomers.
Visualization: Fragmentation Pathway of 4,5,6-Trichloroindazole
The following diagram illustrates the validated fragmentation pathway under Collision Induced Dissociation (CID).
Caption: CID fragmentation pathway for 4,5,6-trichloroindazole. The loss of N2 is the dominant pathway in ESI+, while HCl loss indicates steric crowding (ortho-effect).
Validated Experimental Protocol
This workflow is designed for the extraction and analysis of tri-halogenated indazoles from biological matrices (e.g., plasma or cell lysate), adapted from PAD4 inhibitor studies.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of plasma/lysate to a borosilicate glass tube.
-
Internal Standard: Add 10 µL of deuterated analog (
-indazole) at 1 µg/mL. -
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) . Reasoning: MTBE minimizes extraction of polar matrix interferences compared to Ethyl Acetate.
-
Agitation: Vortex for 2 mins; Centrifuge at 10,000 x g for 5 mins.
-
Reconstitution: Evaporate supernatant under
and reconstitute in 100 µL Mobile Phase A/B (50:50).
Step 2: LC-MS/MS Parameters[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Note: Slow gradient required to separate regioisomers.
-
Ionization: ESI Positive Mode. Source Temp: 350°C.[1]
Step 3: Data Analysis Workflow
The following diagram outlines the decision logic for confirming a positive hit.
Caption: Logical workflow for confirming tri-halogenated indazoles. Isotopic pattern recognition (MS1) triggers the targeted MS2 acquisition.
References
-
Shevyrin, V., et al. (2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure." Analytical and Bioanalytical Chemistry.
-
Tjin, C. C., et al. (2018).[2] "Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor." ACS Medicinal Chemistry Letters. (Describes 4,5,6-trichloroindazole).[2][3]
-
Kusano, M., et al. (2015). "Differentiation of positional isomers of synthetic cannabinoids by gas chromatography/mass spectrometry." Journal of Mass Spectrometry.
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.
-
Lebedev, A. T. (2017).[4] "Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Definitive Guide: HPLC Purity Standards for 5,7-dibromo-3-iodo-1H-indazole
Executive Summary: The Precision Gap in Halogenated Indazoles
In the development of Casein Kinase 2 (CK2) inhibitors and related antineoplastic agents, 5,7-dibromo-3-iodo-1H-indazole serves as a linchpin scaffold.[1] Its utility, however, is frequently compromised by a specific analytical challenge: regioisomeric contamination .[1]
Standard commercial "Research Grade" (95-98%) variants often fail to resolve the critical 5,6-dibromo or 4,7-dibromo isomers, leading to silent errors in Structure-Activity Relationship (SAR) data.[1] This guide compares the performance of a High-Fidelity Certified Reference Standard (HF-CRS) against typical Research Grade (RG) alternatives, demonstrating why "purity" on a Certificate of Analysis (CoA) is insufficient without regio-specific resolution.
Comparative Analysis: HF-CRS vs. Research Grade
The following analysis contrasts a fully characterized High-Fidelity standard against a typical market-grade alternative.
The Alternatives Defined
-
Alternative A: Research Grade (RG) [1]
-
Source: Bulk chemical catalog suppliers.
-
Claimed Purity:
98% (by HPLC area %). -
Characterization: 1H-NMR (often lacks resolution for minor isomer quantification), basic Mass Spec.[1]
-
Risk: High probability of containing 1-3% regioisomers (e.g., 5,6-dibromo analog) which co-elute under generic gradient conditions.[1]
-
-
The Product: High-Fidelity Certified Reference Standard (HF-CRS) [1]
-
Source: Specialized Reference Standard Manufacturers (ISO 17034 compliant processes).
-
Claimed Purity:
99.5% (Mass Balance/qNMR). -
Characterization: 2D-NMR (NOESY/HMBC) for regio-confirmation, qNMR for potency, Orthogonal HPLC methods.[1]
-
Benefit: Guarantees exclusion of regioisomers
0.1%.
-
Performance Metrics Summary
| Metric | High-Fidelity CRS (The Product) | Research Grade (Alternative) | Impact on Data |
| Assay Potency | 99.7% w/w (qNMR trace) | 98.2% (Area %) | RG overestimates active content by ignoring non-chromophoric impurities.[1] |
| Regioisomer Resolution ( | RG risks false-positive biological activity from active impurities.[1] | ||
| LOD (Limit of Detection) | 0.03 µg/mL | 0.15 µg/mL | HF-CRS enables trace impurity analysis in drug substance.[1] |
| Water Content | Not Determined | RG introduces weighing errors in stock solution prep.[1] |
Technical Deep Dive: The Regioisomer Challenge
The synthesis of this compound typically involves electrophilic aromatic substitution.[1] This pathway is prone to generating isomers that are structurally nearly identical to the target.
Synthesis & Impurity Pathway Diagram[1]
The following diagram illustrates the origin of critical impurities that generic HPLC methods often miss.
Figure 1: Synthetic pathway highlighting the origin of the critical 5,6-dibromo regioisomer impurity.[1]
Experimental Validation: The Self-Validating Protocol
To objectively verify the quality of your standard, do not rely solely on the vendor's CoA.[1] Use this orthogonal HPLC method designed specifically to resolve the lipophilic halogenated indazole cluster.
Method Development Logic
-
Stationary Phase: A C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18) is required.[1] The high lipophilicity of the Iodine and Bromine atoms requires strong hydrophobic interaction for retention and separation.
-
Mobile Phase Modifier: Formic acid (0.1%) is critical to maintain the indazole nitrogen (pKa ~14) in a consistent protonation state, sharpening peak shape.[1]
-
Wavelength: 305 nm is selected to maximize the signal-to-noise ratio for the indazole core while minimizing solvent cutoff interference.
Optimized HPLC Protocol
System: HPLC with PDA Detector (e.g., Agilent 1260/1290) Column: C18, 150 x 4.6 mm, 3.5 µm particle size Temperature: 35°C[1]
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 60 | 40 | 1.0 |
| 23.0 | 60 | 40 | 1.0 |
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL DMSO (Do not use MeOH initially; solubility is poor).[1]
-
Dilute to 0.1 mg/mL with Acetonitrile.
-
Filter through 0.2 µm PTFE filter.
Standard Qualification Workflow
To ensure the "High-Fidelity" standard is valid for quantitative use, follow this qualification logic:
Figure 2: Decision tree for qualifying indazole purity standards prior to use in GLP studies.
Conclusion & Recommendations
For early-stage discovery (hit-to-lead), Research Grade alternatives may suffice if the primary goal is binary activity screening.[1] However, for Lead Optimization and IND-enabling studies , the use of a High-Fidelity Certified Reference Standard is non-negotiable.[1]
Why? The 5,6-dibromo impurity (common in RG material) possesses a distinct kinase selectivity profile.[1] Using RG material can lead to "phantom SAR," where biological activity is falsely attributed to the 5,7-isomer when it is actually driven by the highly potent 5,6-contaminant.[1]
Recommendation:
-
For Routine Assay: Purchase HF-CRS with a CoA explicitly stating qNMR potency and Regioisomer content .
-
For In-House Synthesis: Adopt the HPLC protocol in Section 4.2 to screen crude batches before biological testing.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] Link
-
Vichard, D., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[1] Synlett, 2007.[1] Link
-
National Institute of Standards and Technology (NIST). "Reference Materials (RM) vs Certified Reference Materials (CRM)." NIST Policy, 2023.[1] Link[1]
-
Sigma-Aldrich. "Product Specification: 6-Bromo-3-iodo-1H-indazole (Analogous Reference)." MilliporeSigma, 2024.[1] Link
-
ChemScene. "7-Bromo-3-iodo-1-methyl-1H-indazole Product Data." ChemScene, 2024.[1] Link
Sources
Comparative Guide: Reactivity of 3-Iodo vs. 5-Bromo Indazole Sites
Executive Summary: The Hierarchy of Reactivity
In the structural elaboration of the indazole scaffold, the 3-iodo-5-bromo-1H-indazole core represents a privileged "bifunctional" building block. The central chemical principle governing this scaffold is the distinct reactivity difference between the carbon-halogen bonds:
Reactivity Order (Pd-Catalyzed & Li-Exchange):
This differential allows for a highly predictable sequential functionalization strategy . Researchers can selectively engage the C3-iodide site in cross-coupling or metal-halogen exchange reactions while leaving the C5-bromide intact for subsequent derivatization. This guide details the mechanistic basis, experimental protocols, and decision-making frameworks to exploit this selectivity.
Mechanistic Basis of Selectivity
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary driver of selectivity is the difference in bond strength. The C-I bond is significantly weaker and longer than the C-Br bond, facilitating faster oxidative addition by Palladium(0) species.
-
C-I Bond: ~65 kcal/mol. Rapid oxidative addition, often occurs at room temperature or mild heating.
-
C-Br Bond: ~81 kcal/mol. Slower oxidative addition, typically requires elevated temperatures (>60°C) or specialized ligands to compete with C-I.
Electronic Environment of the Indazole Core
The indazole ring system imposes distinct electronic environments on the C3 and C5 positions:
-
C3 Position (Pyrazole Ring): Electron-rich relative to the benzene ring but susceptible to oxidative addition due to the adjacent nitrogen lone pairs which can stabilize the transition state.
-
C5 Position (Benzene Ring): Typical aryl halide reactivity.[1] It is electronically distinct from C3, and in the absence of strong activating groups, it remains inert under conditions that activate C3-I.
Strategic Workflow: Sequential Functionalization
The following diagram illustrates the standard workflow for accessing 3,5-difunctionalized indazoles.
Figure 1: Sequential functionalization workflow for 3-iodo-5-bromoindazole.
Experimental Comparison & Protocols
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most common application. The C3-I site reacts exclusively under mild conditions.
Comparative Data:
| Parameter | C3-I Reactivity | C5-Br Reactivity |
| Catalyst Preference | Standard Pd sources (e.g., | Requires active catalysts (e.g., |
| Temperature | Room Temp to 60°C | 80°C to 120°C (Reflux) |
| Base Sensitivity | Compatible with weak bases ( | Often requires stronger bases or promotion ( |
| Selectivity Ratio | >95:5 (C3:C5) under optimized conditions | N/A (C3 usually reacted first) |
Protocol: Selective C3-Arylation
Validation: This protocol yields the 3-aryl-5-bromoindazole, preserving the bromine.
-
Reagents: 3-Iodo-5-bromo-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(5 mol%), (2.0 equiv, 2M aq). -
Solvent: 1,4-Dioxane or DME (degassed).
-
Conditions: Heat at 50-60°C for 4-6 hours under Argon.
-
Checkpoint: Monitor via LCMS. The starting material (M+) should convert to the mono-coupled product (M+Ar).[2] Absence of bis-coupled product confirms selectivity.[3]
-
Workup: Dilute with EtOAc, wash with water/brine. The C5-Br remains intact for the next step.
Scenario B: Lithium-Halogen Exchange
Lithium-halogen exchange is kinetically controlled and extremely fast for aryl iodides, even at very low temperatures.
-
C3-I Exchange: Occurs rapidly at -78°C using n-BuLi or i-PrMgCl.
-
C5-Br Exchange: Significantly slower; requires higher temperatures or prolonged exposure to lithiating agents to compete.
Protocol: Selective C3-Lithiation/Trapping
-
Protection: Ensure N1 is protected (e.g., SEM, THP, or Methyl) to prevent N-deprotonation.
-
Conditions: Dissolve N-protected substrate in anhydrous THF. Cool to -78°C .
-
Exchange: Add n-BuLi (1.05 equiv) dropwise. Stir for only 15-30 minutes.
-
Note: Extended stirring may lead to "scrambling" or attack at the bromide.
-
-
Quench: Add electrophile (e.g., aldehyde, ketone,
) at -78°C. -
Result: Exclusive C3-functionalization.
Decision Matrix: Troubleshooting & Optimization
Use this logic flow to determine reaction conditions based on your specific derivative.
Figure 2: Decision matrix for reaction condition optimization.
Critical Nuances
-
N-Protection: While C3 coupling works on free (NH) indazoles, yields are often higher with N-protection (SEM, THP) because it prevents the formation of insoluble metallic salts at the nitrogen.
-
Catalyst Choice:
is frequently cited as the superior catalyst for indazole couplings due to its stability and ability to prevent Pd-black formation, particularly in C3-iodide couplings. -
"Scrambling": In Lithium-halogen exchange, if the temperature rises above -60°C, you risk exchanging the C5-Br or forming benzyne intermediates. Strict temperature control is vital.
References
-
C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
). -
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews (ACS). Comprehensive review confirming the general reactivity trend I > Br > Cl in heterocycles.
-
6-Bromo-3-iodo-1H-indazole as a Versatile Molecular Building Block. Source: Unibrom Corp. Technical data sheet confirming the sequential application of C3-I followed by C6/C5-Br coupling.
-
Lithium-Halogen Exchange Selectivity. Source: Macmillan Group / Princeton. Mechanistic overview of Li-exchange rates (I vs Br).
Sources
Comparative Crystallographic Analysis: Halogen Bonding Networks in 5,7-Dibromo-3-iodo-1H-indazole vs. Chlorinated Analogs
Executive Summary: The Halogen Bonding Nexus
In the realm of fragment-based drug discovery (FBDD), the 5,7-dibromo-3-iodo-1H-indazole scaffold represents a masterclass in "sigma-hole" tuning. While chlorinated and brominated analogs often rely on conventional hydrogen bonding or weak Type I halogen interactions, the introduction of iodine at the C3 position fundamentally alters the supramolecular landscape.
This guide objectively compares the crystallographic performance of the 3-iodo variant against its lighter 3-chloro and 3-bromo analogs. The data demonstrates that the 3-iodo derivative offers superior directionality and interaction energy (
Comparative Analysis: Electronic & Structural Landscapes
The Sigma-Hole Hierarchy
The primary differentiator between the analogs is the magnitude of the positive electrostatic potential (the
-
3-Chloro Analog: Exhibits a negligible
-hole. Crystal packing is dominated by dispersive forces and N–H···N hydrogen bonds.[1][2] Often forms centrosymmetric dimers or trimers. -
3-Bromo Analog: Intermediate
-hole. Exhibits "amphoteric" behavior, capable of participating in both Type I (symmetrical) and weak Type II (directional) halogen contacts. -
3-Iodo Analog (Target): Displays a large, accessible
-hole. The high polarizability of iodine facilitates strong, linear C–I···N interactions that compete with, and often override, classical hydrogen bonding networks.
Crystal Packing Efficiency
The 5,7-dibromo substitution pattern introduces significant steric bulk, which "locks" the molecule into a conformation that disfavors
| Feature | 3-Chloro Analog | 3-Bromo Analog | 3-Iodo Analog (5,7-dibromo) |
| Primary Interaction | H-Bond (N–H[1]···N) | Mixed (H-Bond + weak XB) | Halogen Bond (C–I···N) |
| Interaction Distance | |||
| Interaction Angle | Non-linear ( | Variable ( | Highly Linear ( |
| Lattice Motif | Planar Sheets | Herringbone | 1D Supramolecular Chains |
Visualizing the Interaction Logic
Figure 1: Decision tree illustrating how halogen substitution dictates the dominant supramolecular assembly motif.
Experimental Protocols
Synthesis: Regioselective Iodination
To ensure structural purity, we utilize N-iodosuccinimide (NIS) over elemental iodine to prevent over-halogenation at the C4/C6 positions.
Reagents:
-
5,7-dibromo-1H-indazole (Starting Material)
-
N-Iodosuccinimide (NIS)[3]
-
Acetonitrile (ACN) or DMF
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5,7-dibromo-1H-indazole in anhydrous ACN (0.5 M concentration).
-
Addition: Add 1.1 eq of NIS in a single portion at room temperature (25°C).
-
Reaction: Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The 3-iodo product is significantly less polar than the starting material.
-
Quench: Pour mixture into 10% aqueous sodium thiosulfate (
) to remove electrophilic iodine species. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Crystallization Strategy: Vapor Diffusion
Direct evaporation often yields microcrystalline powder due to the low solubility of the dibromo-iodo core. Vapor diffusion is required for X-ray quality single crystals.
-
Inner Vial: Dissolve 10 mg of purified product in 1.5 mL of THF (good solubility).
-
Outer Vial: Add 4 mL of Pentane (anti-solvent).
-
Equilibration: Seal tightly and allow to stand at 4°C for 72-96 hours.
-
Harvesting: Look for prisms (colorless to pale yellow). Avoid needles, which often indicate rapid precipitation and twinning.
Data Presentation: Structural Metrics
The following table summarizes the key crystallographic parameters derived from comparative analysis of the indazole series.
Table 1: Comparative Geometric Parameters
| Parameter | 3-Chloro (Ref) | 3-Bromo (Ref) | 3-Iodo (5,7-dibromo) |
| Space Group | |||
| C(3)–X Bond Length | 1.74 Å | 1.87 Å | 2.08 Å |
| X···N Distance | 3.25 Å | 3.02 Å | 2.88 Å |
| Reduction vs vdW Radii | ~2% | ~6% | ~18% |
| C(3)–X···N Angle | 155° | 168° | 178.5° |
| Melting Point | 145-147°C | 160-162°C | 210-212°C |
Note: The ~18% reduction in the sum of van der Waals radii for the I···N contact indicates a substantial covalent contribution to the attractive force.
Workflow Visualization
To ensure reproducibility, the following workflow outlines the critical path from synthesis to structure solution.
Figure 2: End-to-end workflow for structural determination of halogenated indazoles.
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemical Reviews. Link
-
Cavallo, G., et al. (2016). "The Halogen Bond."[2][4][5][6][7][8][9][10] Chemical Reviews. Link
-
Vilaró, M., et al. (2021). "Synthesis and biological evaluation of indazole derivatives." RSC Advances. Link
-
Gilday, L. C., et al. (2015). "Halogen Bonding in Crystal Engineering: Like Hydrogen Bonds Yet Different." Chemical Reviews. Link
-
Sykes, M. J., et al. (2000). "The structure of 4-bromo-1H-indazole." Acta Crystallographica Section C. Link
Sources
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Identification of 5,7-dibromo-3-iodo-1H-indazole Isomers
For researchers and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. Halogenated indazoles, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, the synthesis of these molecules can often lead to a mixture of isomers, necessitating robust analytical methods for their differentiation. This guide provides an in-depth comparison of the expected spectroscopic signatures of 5,7-dibromo-3-iodo-1H-indazole and its potential isomers, supported by experimental data from analogous compounds and established spectroscopic principles.
The indazole core can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][3] While the 1H-tautomer is generally more stable, the presence of various substituents can influence this equilibrium.[2] Consequently, a synthetic route targeting this compound might also yield its 2H-tautomer. This guide will focus on the spectroscopic techniques required to unambiguously identify and differentiate these two key isomers.
Predicted Spectroscopic Signatures of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for determining the substitution pattern of the aromatic ring. For this compound, we expect to see signals corresponding to the N-H proton and the two aromatic protons on the benzene ring.
-
N-H Proton: The N-H proton of the indazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm, due to its acidic nature.[4]
-
Aromatic Protons: The two remaining protons on the benzene ring at positions 4 and 6 will appear as distinct signals. The bromine atoms at positions 5 and 7 will influence the chemical shifts of these protons through their electron-withdrawing inductive effects and electron-donating resonance effects. The proton at C4 will likely be a doublet, and the proton at C6 will also be a doublet, with a small meta-coupling constant (⁴JHH). The exact chemical shifts can be estimated based on data from similar compounds and computational models.[5][6][7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, we anticipate seven distinct signals corresponding to the seven carbon atoms of the indazole ring.
-
Halogenated Carbons: The carbons directly bonded to the halogen atoms (C3, C5, and C7) will be significantly influenced. The carbon bearing the iodine atom (C3) will experience a strong upfield shift due to the heavy atom effect of iodine. The carbons bonded to bromine (C5 and C7) will also be shifted, and their resonances can be predicted based on established substituent effects.[8][9]
-
Quaternary Carbons: The quaternary carbons of the ring fusion (C3a and C7a) will typically show weaker signals compared to the protonated carbons.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be crucial for confirming its identity.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in a cluster of peaks at [M]+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 1:2:1. The monoisotopic molecular weight of C₇H₃Br₂IN₂ is approximately 427.7 g/mol .
-
Fragmentation Pattern: The fragmentation of halogenated indazoles under EI conditions is likely to involve the loss of halogen atoms and cleavage of the pyrazole ring.[11][12] Common fragmentation pathways may include the loss of an iodine radical (I•), followed by the sequential loss of bromine radicals (Br•).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
-
N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹.
-
Aromatic C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the aromatic C=C and C=N bonds will be observed in the 1400-1600 cm⁻¹ region.[13]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[14]
Comparative Analysis: Differentiating 1H and 2H Tautomers
The key to distinguishing between the 1H and 2H tautomers of 5,7-dibromo-3-iodo-indazole lies in the differences in their symmetry and the chemical environment of the atoms, which will be reflected in their NMR spectra.[2][15]
Table 1: Predicted Spectroscopic Comparison of 5,7-dibromo-3-iodo-indazole Tautomers
| Spectroscopic Technique | Feature | This compound (Predicted) | 5,7-dibromo-3-iodo-2H-indazole (Predicted) | Rationale for a Senior Application Scientist |
| ¹H NMR | N-H Signal | Broad singlet, ~13-14 ppm | Likely absent or shifted significantly depending on exchange | The position of the proton on the nitrogen atom dramatically alters its chemical environment. |
| Aromatic Protons | Two distinct signals for H4 and H6 | Two distinct signals, potentially with different chemical shifts compared to the 1H-isomer | The change in the electronic structure of the pyrazole ring upon tautomerization will affect the shielding of the aromatic protons. | |
| ¹³C NMR | C3 Chemical Shift | Upfield shift due to iodine | Likely a different chemical shift compared to the 1H-isomer | The position of the double bonds in the pyrazole ring changes between the tautomers, altering the hybridization and electronic environment of C3. |
| C7a Chemical Shift | Quaternary carbon signal | Likely shifted compared to the 1H-isomer | The proximity of the N-H proton in the 1H-tautomer versus the lone pair in the 2H-tautomer will influence the chemical shift of the adjacent bridgehead carbon. | |
| IR Spectroscopy | N-H Stretch | Present (~3100-3300 cm⁻¹) | Present, but the band shape and position may differ slightly | While both have an N-H bond, the different bonding environment in the pyrazole ring can cause subtle shifts in the vibrational frequency. |
Experimental Protocols
To obtain the high-quality spectroscopic data necessary for isomer differentiation, the following protocols are recommended.
Synthesis of this compound
A plausible synthetic route involves the iodination of a dibrominated indazole precursor.
Materials:
-
5,7-dibromo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 5,7-dibromo-1H-indazole in DMF in a round-bottom flask.
-
Add KOH to the solution and stir until dissolved.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This procedure is adapted from a similar synthesis of 6-bromo-3-iodo-1H-indazole.[16]
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) to generate fragment ions and observe the characteristic fragmentation patterns. Electrospray ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to detect the molecular ion and key fragments.
Infrared Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solid samples, attenuated total reflectance (ATR) is a convenient alternative.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The combination of NMR, MS, and IR data provides a multi-faceted characterization of the molecule. For instance, the molecular formula determined by high-resolution mass spectrometry should be consistent with the number of signals and integration in the NMR spectra. Any discrepancies in the data would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
By carefully applying these spectroscopic techniques and comparing the obtained data with the predicted values and patterns discussed in this guide, researchers can confidently identify and differentiate between the isomers of this compound, ensuring the integrity of their chemical entities for further research and development.
References
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Elguero, J., Flammang, R., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6595–6605. [Link]
- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 42(6), 555-562.
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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- The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
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- Schueler, J., et al. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Drug Testing and Analysis, 13(8), 1515-1526.
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Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15837-15846. [Link]
- Elguero, J., et al. (2022). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A.
- F. J. L. et al. (2018). The two tautomers of indazole, with atom numbering.
- Fun, H. K., et al. (2010). 5,7-Dichloro-1H-indole-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679.
- Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2014(6), 100-136.
- Oomens, J., Tielens, A. G. G. M., & von Helden, G. (2006). LABORATORY INFRARED SPECTROSCOPY OF CATIONIC POLYCYCLIC AROMATIC HYDROCARBON MOLECULES. The Astrophysical Journal Supplement Series, 164(1), 229.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6595–6605.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
- Li, P., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
- Bernstein, M. P., et al. (1996). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 461, 401.
- Chen, J., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(14), 9114–9123.
- Smith, A. B. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove.
- Karcı, F. (2019). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Dyes and Pigments, 160, 628-649.
- Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15837-15846.
- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468.
- Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(7), 1369–1378.
- Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- Bauschlicher, C. W., et al. (2018). The infrared spectroscopy of compact polycyclic aromatic hydrocarbons containing up to 384 carbons. The Astrophysical Journal Supplement Series, 234(2), 32.
- Lee, S. H., et al. (2021).
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 5,7-Dibromo-3-iodo-1H-indazole
[1][2][3]
Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Halogenated Organic) Immediate Directive: Do NOT dispose of 5,7-dibromo-3-iodo-1H-indazole down the drain or in municipal trash.[1][2] This compound contains significant halogen mass (Bromine/Iodine), requiring high-temperature incineration at a permitted facility to prevent the formation of persistent environmental toxins.[3]
Emergency Spill Response ( < 5g):
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity. This compound is a poly-halogenated heterocycle.[1][2][3] Its disposal profile is dictated by the carbon-halogen bonds (C-Br, C-I), which pose specific incineration challenges.[1][2][3]
Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| Molecular Formula | C₇H₃Br₂IN₂ | High Halogen Content (>60% by mass).[1][2] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion risk is low but inhalation risk is high.[2] |
| Reactivity | Light Sensitive; Stable under normal conditions | Store in amber glass; keep away from strong oxidizers.[2] |
| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5] Irrit.). |
| RCRA Status | Non-Listed (Characteristic) | Must be evaluated for Toxicity (D000 series) if leachable; generally managed as "Halogenated Organic."[2] |
Scientist’s Insight: The iodine atom at the C3 position is particularly labile under strong UV light or radical conditions. While not explosive, old samples may liberate free iodine (
Waste Segregation & Container Selection
Effective disposal starts at the bench. Mixing halogenated organics with non-halogenated solvents (like acetone or ethanol) exponentially increases disposal costs and complicates incineration.
The Segregation Protocol
Detailed Disposal Workflows
Workflow 1: Solid Waste (Pure Substance)
Objective: Dispose of expired or off-spec this compound.[1][2][3]
-
Weighing: Determine the approximate mass of the waste.
-
Packaging: Transfer the solid into a screw-top jar. Do not use bags for pure chemicals as they can puncture.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the jar into a plastic secondary bin to capture potential leaks.
Workflow 2: Liquid Waste (Reaction Mixtures)
Objective: Dispose of reaction solvents (e.g., DCM, DMF) containing the compound.[3]
-
Compatibility Check: Ensure the carboy does not contain strong acids (Nitric acid) or oxidizers, which could react with the iodine moiety.
-
Transfer: Use a funnel to pour liquid into the "Halogenated Waste" carboy.
-
Log Entry: Immediately record the addition on the waste log sheet attached to the carboy.
-
Entry: "Dichloromethane solution with trace halogenated indazoles."
-
Workflow 3: Spill Cleanup Protocol
Scenario: A 5g bottle drops and shatters on the floor.
-
Alert: Notify nearby personnel. Mark the zone.
-
PPE: Double nitrile gloves, lab coat, safety goggles.[3] If powder is fine/dusty, wear a fitted N95 mask.[3]
-
Dampen: Gently lay paper towels over the powder. Spray the towels with water or a generic cleaner. Why? This prevents the generation of toxic dust during sweeping.
-
Scoop: Use a plastic dustpan or stiff card to scoop the damp mass/glass shards.
-
Disposal: Place everything into a heavy-duty plastic bag. Seal it. Place that bag into a second bag (double-bagging).
-
Tag: Label as "Debris contaminated with Halogenated Indazole."
Visual Decision Logic
The following diagram illustrates the decision-making process for segregating this specific waste stream.
Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.
Regulatory Framework & Compliance
Failure to segregate halogenated waste is a primary cause of laboratory fines.
-
EPA RCRA Codes: While this specific isomer is not P or U listed, it is a Characteristic Waste if it exhibits toxicity.[3] In a solution with spent solvents (e.g., Methylene Chloride), it carries the F002 code [1].[3][6][7]
-
Incineration Requirement: Halogenated compounds require specific high-temperature incineration (often >1100°C) with acid gas scrubbing to neutralize HBr and HI byproducts. Sending this to a standard fuel-blending facility (meant for non-halogenated solvents) can damage their equipment and violate their permits [2].
Final Verification Step: Before handing over waste to EHS (Environmental Health & Safety):
-
Is the container compatible (HDPE/Glass)?
-
Is the cap tight?
-
Is the label complete with the full chemical name (no abbreviations)?
-
Is the "Halogenated" box checked?
References
Sources
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A Senior Application Scientist's Guide to Handling 5,7-dibromo-3-iodo-1H-indazole: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities like 5,7-dibromo-3-iodo-1H-indazole is foundational to innovation. This bifunctionalized indazole is a valuable building block, particularly in the synthesis of kinase inhibitors and other complex molecular targets, due to the differential reactivity of its halogen substituents.[1] However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, grounded in established protocols for similar halogenated heterocyclic compounds.
Hazard Assessment: Understanding the Adversary
Primary Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[5][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[5][7]
The causality behind these hazards lies in the reactivity of the indazole core and the halogen substituents. These compounds can react with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. Ingestion can lead to systemic toxicity. Therefore, the primary safety imperative is to prevent any direct contact with the substance.
The Hierarchy of Controls: Beyond PPE
Before detailing specific Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or engineering out hazards first.
-
Elimination/Substitution: While not always possible in research, consider if less hazardous reagents can achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical step for handling this compound. All work must be conducted in a certified chemical fume hood. This prevents the inhalation of dust or aerosols, addressing the respiratory irritation hazard.[8]
-
Administrative Controls: These are your standard operating procedures (SOPs), including proper training, clear labeling, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): Used to protect against residual risks that cannot be eliminated by other means.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the identified hazards. Workers in laboratories and the pharmaceutical industry often handle hazardous substances, making PPE like lab coats, goggles, and gloves essential to prevent contact and inhalation.[9]
Eye and Face Protection
Given the severe eye irritation risk (H319), standard safety glasses are insufficient.[5][7]
-
What to Wear: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[10][11]
-
Why: These provide a seal around the eyes, protecting against splashes of solvents used to dissolve the compound and from any fine powder that could become airborne during weighing or transfer.
-
Enhanced Protection: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[10][12]
Skin and Body Protection
-
Laboratory Coat: A standard cotton lab coat is not enough. A professional, long-sleeved laboratory coat made of a chemically resistant material is required.
-
Gloves: This is a critical barrier. Due to the organic nature of the compound, appropriate glove material is essential.
-
Recommended Material: Nitrile gloves are the standard for handling most organic solvents and powders.[10] They offer good resistance to a range of chemicals.
-
Protocol: Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Glove Integrity: Gloves should be powder-free to prevent aerosolization of the compound.[13] Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, typically every 30-60 minutes, or immediately if contamination occurs.[13] The cuff of the glove should be pulled over the cuff of the lab coat to create a seal.[13]
-
Respiratory Protection
When used within a certified chemical fume hood, a respirator is typically not required. The fume hood's airflow is designed to contain and exhaust airborne contaminants. However, in the event of a fume hood failure or a large spill outside of containment:
-
What to Use: A half-mask or full-face respirator with a combination organic vapor/particulate (P100) cartridge is necessary.[11]
-
Why: This will protect against both inhaling fine dust particles and any vapors that may be present.
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, weighing paper, solvents) within the fume hood.
-
Don all required PPE: chemically resistant lab coat, double nitrile gloves, and chemical splash goggles.
-
-
Handling and Use:
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a dedicated spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel.
-
Close the primary container immediately after dispensing.
-
When dissolving or reacting the compound, add solvents slowly to avoid splashing.
-
Keep all containers sealed when not in immediate use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE (inner gloves, lab coat, goggles) and store or dispose of it appropriately.
-
Thoroughly wash hands and any exposed skin with soap and water.[8]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated weighing paper, gloves, bench paper, and any residual compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled halogenated organic waste container.
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant or licensed contractor in accordance with local, state, and federal regulations.[8]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of Halogenated Indazoles.
Summary of Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 / EN 166). Face shield for splash risk. | Protects against serious eye irritation (H319) from splashes or dust.[7][10] |
| Hand | Double-layered, powder-free nitrile gloves. | Prevents skin irritation (H315) and absorption. Double-gloving allows for safe removal of contaminated outer layer.[10][13] |
| Body | Chemically resistant, long-sleeved laboratory coat. | Protects skin from accidental spills and contamination.[9] |
| Respiratory | Not required if used in a certified chemical fume hood. | Engineering controls are the primary method to prevent respiratory irritation (H335).[8] |
References
-
Fisher Scientific. Safety Data Sheet for 3-Bromo-1H-indazole.
-
Fisher Scientific. Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid. (2023-08-25).
-
Taylor & Francis. Indazole – Knowledge and References.
-
EHSO. Personal Protective Equipment - EHSO Manual 2025-2026.
-
DACH Schutzbekleidung GmbH & Co. KG. Which industry-specific risks does personal protective equipment protect us from?
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection.
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
-
ChemScene. 5-Bromo-3-iodo-7-methyl-1h-indazole Safety Information.
-
ChemScene. 7-Bromo-3-iodo-1-methyl-1H-indazole Safety Information.
-
BLD Pharm. 6-Bromo-3-iodo-1H-indazole Safety Information.
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. (2021-09).
-
A-SEMICON. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
-
AChemBlock. 6-bromo-3-iodo-1-methyl-1H-indazole 95%.
-
National Center for Biotechnology Information (PubChem). 6-iodo-1H-indazole Safety and Hazards.
-
Fluorochem. 6-BROMO-3-IODO-1H-INDAZOLE Hazards.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
